Lmtk3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H11F3N4O |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
6-pyridin-4-yl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H11F3N4O/c19-18(20,21)26-14-3-1-2-13(10-14)16-11-23-17-5-4-15(24-25(16)17)12-6-8-22-9-7-12/h1-11H |
InChI Key |
SFBZOJORTROAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Lmtk3-IN-1: A Deep Dive into its Mechanism of Action in Breast Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the progression of breast cancer. Overexpressed in a significant number of breast tumors, LMTK3 is implicated in key oncogenic processes including cell proliferation, resistance to endocrine therapy and chemotherapy, and metastasis.[1][2][3] Its multifaceted role in tumorigenesis has positioned it as a promising therapeutic target. This technical guide focuses on the mechanism of action of Lmtk3-IN-1 (also known as C28), a potent and selective inhibitor of LMTK3, in breast cancer cells.
LMTK3 Signaling Pathways in Breast Cancer
LMTK3 exerts its oncogenic functions through the modulation of several key signaling pathways. Understanding these pathways is crucial to comprehending the mechanism of action of its inhibitor, this compound.
One of the primary mechanisms of LMTK3 involves the regulation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[4][5] LMTK3 enhances ERα activity through a dual mechanism: it promotes the transcription of the ESR1 gene (encoding ERα) and also directly phosphorylates the ERα protein, protecting it from proteasomal degradation.[4][5][6] This stabilization of ERα contributes significantly to endocrine resistance. The transcriptional upregulation of ESR1 is mediated through the LMTK3-dependent inhibition of Protein Kinase C (PKC), which leads to decreased phosphorylation of AKT and subsequent increased binding of the transcription factor FOXO3 to the ESR1 promoter.[4][6]
Furthermore, LMTK3 has been shown to promote breast cancer cell invasion and migration.[7][8] It directly interacts with the adaptor protein GRB2, leading to the activation of the Rho GTPase CDC42.[7] Activated CDC42, in turn, promotes the expression of integrin subunits α5 and β1 via the transcription factor Serum Response Factor (SRF), ultimately enhancing cell adhesion and invasion.[7]
LMTK3 also plays a role in chemoresistance, particularly to doxorubicin.[2] Overexpression of LMTK3 in breast cancer cells leads to a delayed DNA damage response by decreasing the activity of the Ataxia-Telangiectasia Mutated (ATM) kinase.[2]
This compound (C28): An ATP-Competitive Inhibitor
This compound has been identified as a potent, ATP-competitive inhibitor of LMTK3.[9][10] Its mechanism of action is multifaceted, leading to the inhibition of LMTK3's kinase activity and the subsequent degradation of the LMTK3 protein.
Quantitative Data on this compound Efficacy
The inhibitory potential of this compound has been quantified through various assays, demonstrating its efficacy in breast cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 2.5 µM | - | [9][10] |
| IC50 (Cell Viability) | 6.5 µM | T47D | [2] |
| 8.64 µM | MDA-MB-231 | [2] | |
| Not explicitly stated, but effective at 10 µM | MCF7 | [2] | |
| 14.77 µM | MCF12A (non-cancerous) | [2] |
Table 1: Quantitative efficacy data for this compound (C28) in breast cancer and non-cancerous breast cell lines.
Mechanism of LMTK3 Degradation
A key aspect of this compound's mechanism of action is its ability to induce the proteasome-mediated degradation of the LMTK3 protein.[2][9] LMTK3 is a client protein of the molecular chaperone Heat Shock Protein 90 (HSP90) and its co-chaperone CDC37, which are essential for its stability and proper folding. This compound disrupts the interaction between LMTK3 and the HSP90/CDC37 chaperone complex. This loss of chaperone protection marks LMTK3 for ubiquitination and subsequent degradation by the proteasome.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of LMTK3.
Materials:
-
Recombinant LMTK3 kinase domain
-
HSP27 (substrate)
-
This compound (C28)
-
ATP (γ-32P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)
-
SDS-PAGE gels and reagents
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing recombinant LMTK3, the substrate HSP27, and varying concentrations of this compound in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography (for radioactive assays) or by using a phosphospecific antibody in a Western blot.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231)
-
This compound (C28)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed breast cancer cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for LMTK3 Degradation
This technique is used to detect the levels of LMTK3 protein in cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound (C28)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against LMTK3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat breast cancer cells with this compound at various concentrations and for different time points. In some experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against LMTK3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in LMTK3 protein levels.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) in cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
This compound (C28)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat breast cancer cells with this compound for a specified time (e.g., 72 hours).
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
LMTK3 Signaling Pathways in Breast Cancer
Caption: LMTK3 signaling pathways in breast cancer.
Experimental Workflow for Assessing this compound Effects
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. scispace.com [scispace.com]
- 4. promega.com [promega.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. promega.com [promega.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. researchgate.net [researchgate.net]
The Role of LMTK3 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Novel Kinase Target in Cancer Biology
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the landscape of oncology research, demonstrating a multifaceted role in the initiation, progression, and therapeutic resistance of various cancers. Initially identified through a kinome-wide siRNA screen as a regulator of estrogen receptor alpha (ERα), LMTK3 is now implicated in a diverse array of oncogenic processes, including cell proliferation, invasion, migration, and the modulation of response to chemotherapy and endocrine therapies. This technical guide provides a comprehensive overview of the current understanding of LMTK3's function in oncogenesis, with a focus on its signaling pathways, quantitative impact on clinical outcomes, and the experimental methodologies used to elucidate its role.
LMTK3: A Dual-Faced Regulator in Cancer
While predominantly recognized for its oncogenic functions, the role of LMTK3 appears to be context-dependent, exhibiting a paradoxical tumor-suppressive role in prostate cancer. In the majority of cancers studied, including breast, lung, bladder, and colorectal cancer, elevated LMTK3 expression is associated with more aggressive disease and poorer patient prognosis. Conversely, in prostate cancer, LMTK3 expression is often downregulated, and its overexpression has been shown to inhibit cancer cell growth and induce apoptosis. This highlights the intricate and tissue-specific nature of LMTK3 signaling in cancer.
Quantitative Analysis of LMTK3 Expression and Clinical Outcomes
The overexpression of LMTK3 has been quantitatively linked to adverse clinical outcomes in several cancer types. The following tables summarize the key statistical data from various studies.
Table 1: LMTK3 Expression and Clinicopathological Correlation in Breast Cancer
| Cohort | Number of Patients | Parameter | Finding | P-value |
| European | >600 | Tumor Grade (Nuclear & Cytoplasmic Expression) | Positive Correlation | <0.001 |
| Asian | Not Specified | Advanced Stage | Association with High LMTK3 | Not Specified |
| Asian | Not Specified | Overall Survival | Decreased with High LMTK3 | 0.03 |
| Asian | Not Specified | Disease-Free Survival | Decreased with High LMTK3 | 0.006 |
| ERα-positive (adjuvant endocrine therapy) | Not Specified | Disease-Free Survival | Shorter with High LMTK3 | 0.031 |
| ERα-positive (adjuvant endocrine therapy) | Not Specified | Overall Survival | Shorter with High LMTK3 | 0.0003 |
| Pre/Post-Chemotherapy | 148 | LMTK3 Expression | Significant increase post-chemotherapy | 0.001 |
Data compiled from multiple sources.
Table 2: Prognostic Value of LMTK3 in Various Cancers
| Cancer Type | Number of Patients | Parameter | Hazard Ratio (95% CI) | P-value |
| Bladder Cancer | 68 | Overall Survival (High vs. Low Expression) | Not explicitly stated, but high expression predicts poor survival | <0.001 (for diagnostic value) |
| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Correlation with TNM stage and lymph node metastasis | Not Specified | <0.001 |
| Colorectal Cancer | 69 | Overall Survival (High vs. Low Expression) | 3.239 (1.015-10.339) | 0.010 (univariate), 0.047 (multivariate) |
| ERα-positive Breast Cancer (adjuvant endocrine therapy) | Not Specified | Overall Survival (High vs. Low mRNA Expression) | 4.16 (1.11–17.5) | 0.035 |
Data compiled from multiple sources.
Key Signaling Pathways Involving LMTK3
LMTK3 exerts its oncogenic effects through the modulation of several critical signaling pathways. These pathways are prime targets for therapeutic intervention.
Regulation of Estrogen Receptor Alpha (ERα)
A seminal finding in LMTK3 research is its role as a potent regulator of ERα, a key driver in the majority of breast cancers. LMTK3 enhances ERα activity through a dual mechanism:
-
Transcriptional Upregulation: LMTK3 inhibits Protein Kinase C (PKC), leading to decreased phosphorylation of AKT. This allows the transcription factor FOXO3 to accumulate in the nucleus and bind to the ESR1 promoter, increasing ERα transcription.
-
Post-Translational Stabilization: LMTK3 directly phosphorylates ERα, protecting it from ubiquitin-mediated proteasomal degradation.
Caption: LMTK3 regulation of ERα expression and stability.
Promotion of Cell Invasion and Migration
LMTK3 promotes cancer cell invasion and migration, crucial steps in metastasis, through the upregulation of integrins. This process involves the GRB2/CDC42/SRF signaling axis.
Caption: LMTK3-mediated signaling pathway for cell invasion and migration.
Role in Drug Resistance
LMTK3 expression has been linked to resistance to both endocrine therapies (e.g., tamoxifen) and cytotoxic chemotherapy (e.g., doxorubicin). Overexpression of LMTK3 can delay the DNA damage response by reducing the phosphorylation of ATM, a key kinase in DNA repair pathways.
Chromatin Remodeling and Transcriptional Repression
In the nucleus, LMTK3 can act as a scaffold protein, facilitating the interaction between the transcriptional co-repressor KAP1 and the phosphatase PP1α. This complex leads to the dephosphorylation of KAP1, resulting in chromatin condensation and the transcriptional repression of tumor suppressor-like genes.
Caption: LMTK3's role as a scaffold in chromatin remodeling.
Experimental Protocols for Studying LMTK3
The following sections outline the methodologies for key experiments used to investigate the function of LMTK3.
Kinome-wide siRNA Screen to Identify Regulators of ERα
This foundational experiment identified LMTK3 as a regulator of ERα.
-
Objective: To identify kinases that modulate ERα activity.
-
Methodology:
-
A library of siRNAs targeting the human kinome is used.
-
Each siRNA (or a pool) is reverse-transfected into ERα-positive breast cancer cells (e.g., MCF7) grown in 384-well plates.
-
After a 72-hour incubation to allow for gene silencing, cells are stimulated with estrogen.
-
The expression of an ERα-regulated reporter gene (e.g., luciferase under the control of an estrogen response element) or an endogenous ERα-target gene is measured.
-
Hits are identified as siRNAs that cause a significant change in reporter gene expression compared to controls.
-
Caption: Workflow for a kinome-wide siRNA screen.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of LMTK3.
-
Objective: To determine if a protein is a direct substrate of LMTK3 and to assess the efficacy of LMTK3 inhibitors.
-
Methodology:
-
Recombinant active LMTK3 kinase domain is purified.
-
The purified kinase is incubated with a putative substrate (e.g., recombinant HSP27 or a peptide library) in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or with a phospho-specific antibody.
-
For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
-
3D Matrigel Overlay Assay
This assay models the in vivo growth of cancer cells in a more physiologically relevant three-dimensional environment.
-
Objective: To assess the effect of LMTK3 on the morphology and growth of cancer cell colonies.
-
Methodology:
-
A layer of Matrigel is allowed to polymerize in the wells of a multi-well plate.
-
Cancer cells (e.g., MCF7 with altered LMTK3 expression) are seeded on top of the Matrigel layer.
-
The cells are then overlaid with a second layer of Matrigel mixed with growth medium.
-
Cultures are maintained for several days to allow for the formation of 3D structures (acini or spheroids).
-
The morphology and size of the structures are observed and quantified using microscopy.
-
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
-
Objective: To determine the effect of LMTK3 on the ability of cancer cells to invade through an extracellular matrix barrier.
-
Methodology:
-
The upper chamber of a Transwell insert is coated with a layer of Matrigel to mimic the basement membrane.
-
Cancer cells with manipulated LMTK3 expression are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Objective: To determine if LMTK3 physically interacts with other proteins (e.g., KAP1, PP1α).
-
Methodology:
-
Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
An antibody specific to the protein of interest (e.g., LMTK3) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to precipitate the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., KAP1 or PP1α).
-
In Vivo Xenograft Model with LMTK3 Inhibitor
This model is used to assess the anti-tumor efficacy of LMTK3 inhibitors in a living organism.
-
Objective: To evaluate the effect of an LMTK3 inhibitor (e.g., C28) on tumor growth in vivo.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are injected with human cancer cells (e.g., MDA-MB-231) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the LMTK3 inhibitor (e.g., C28 at 10 mg/kg per day) via a specific route of administration (e.g., oral gavage).
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly over the course of the treatment.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
LMTK3 as a Therapeutic Target
The significant role of LMTK3 in promoting tumorigenesis and therapy resistance has made it an attractive target for cancer therapy. Small molecule inhibitors of LMTK3, such as C28 and C36, have been developed and have shown promising anti-cancer activity in preclinical models. These inhibitors are often ATP-competitive and can induce the proteasomal degradation of LMTK3. The development of orally available and selective LMTK3 inhibitors holds the potential for broad clinical application, both as a monotherapy and in combination with existing cancer treatments to overcome resistance.
Conclusion
LMTK3 is a key oncogenic driver in a multitude of cancers, with its overexpression correlating with aggressive disease and poor patient outcomes. Its diverse roles in regulating critical signaling pathways, including those governing cell proliferation, invasion, and drug resistance, underscore its importance as a therapeutic target. The paradoxical tumor suppressor function in prostate cancer warrants further investigation to fully understand its context-dependent signaling. The continued development and clinical testing of LMTK3 inhibitors represent a promising avenue for novel cancer therapies. This guide provides a foundational understanding of LMTK3's role in oncogenesis and the experimental approaches to further investigate this important kinase.
Lmtk3-IN-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical oncogenic protein, implicated in the progression of various cancers and the development of therapeutic resistance. This technical guide provides an in-depth overview of the discovery and synthesis of Lmtk3-IN-1 (also known as C28), a potent and selective inhibitor of LMTK3. This document details the experimental methodologies employed in its identification and characterization, presents key quantitative data, and illustrates the intricate signaling pathways involved. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic development targeting LMTK3.
Discovery of this compound (C28)
This compound (C28) was identified through a robust high-throughput screening (HTS) campaign designed to discover novel small-molecule inhibitors of the LMTK3 kinase domain.[1] The screening process involved the evaluation of a large and diverse chemical library, leading to the identification of C28 as a promising hit compound with significant inhibitory activity against LMTK3.
High-Throughput Screening (HTS)
The discovery of C28 was initiated with a high-throughput screening of 28,716 compounds.[1] This large-scale screening utilized a biochemical assay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure the kinase activity of the LMTK3 catalytic domain. Initial hits from the HTS were then subjected to a series of rigorous validation and characterization assays to confirm their activity and elucidate their mechanism of action.
Hit Validation and Characterization
Following the primary screen, hit compounds were further evaluated to confirm their inhibitory potential and selectivity. This involved a battery of in vitro and cell-based assays, including:
-
In Vitro Kinase Assays: To determine the half-maximal inhibitory concentration (IC50) against LMTK3 and a panel of other kinases to assess selectivity.
-
Biophysical Assays: Techniques such as Microscale Thermophoresis (MST) were employed to confirm direct binding to LMTK3 and determine the dissociation constant (Kd).
-
Cell-Based Assays: To evaluate the effect of the inhibitors on LMTK3 activity within a cellular context, including downstream signaling and cell viability.
Through this comprehensive screening and validation cascade, this compound (C28) was identified as a potent and selective ATP-competitive inhibitor of LMTK3.[2]
Synthesis Pathway of this compound (C28)
The chemical synthesis of this compound, chemically named 6-(Pyridin-4-yl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine, is a multi-step process. A plausible synthetic route, based on established methods for the synthesis of the imidazo[1,2-b]pyridazine core, is outlined below. This pathway involves the condensation of a substituted aminopyridazine with a substituted α-bromoketone, followed by a Suzuki coupling reaction to introduce the pyridinyl moiety.
Caption: Proposed synthesis pathway for this compound (C28).
Quantitative Data
The following tables summarize the key quantitative data for this compound (C28) and a related inhibitor, C36.
Table 1: Inhibitory Activity of LMTK3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (C28) | LMTK3 | In vitro kinase assay | 67[2] |
| C36 | LMTK3 | In vitro kinase assay | ~100[2] |
Table 2: Binding Affinity of LMTK3 Inhibitors
| Compound | Target | Assay Type | Kd (µM) |
| This compound (C28) | LMTK3 | Microscale Thermophoresis (MST) | 2.50 ± 0.4[2] |
| C36 | LMTK3 | Microscale Thermophoresis (MST) | 1.87 ± 0.2[2] |
LMTK3 Signaling Pathways
LMTK3 is a serine/threonine kinase that plays a pivotal role in multiple oncogenic signaling pathways. Its inhibition by this compound (C28) disrupts these pathways, leading to anti-cancer effects.
LMTK3 and Estrogen Receptor Alpha (ERα) Signaling
LMTK3 is a key regulator of ERα, a critical driver in a majority of breast cancers. LMTK3 enhances ERα activity through two primary mechanisms:
-
Direct Phosphorylation: LMTK3 directly phosphorylates ERα, protecting it from proteasomal degradation and thereby increasing its stability and transcriptional activity.
-
Indirect Regulation: LMTK3 inhibits Protein Kinase C (PKC), leading to decreased phosphorylation of AKT and subsequent stabilization of the transcription factor FOXO3a. FOXO3a then promotes the transcription of the ESR1 gene, which encodes ERα.
Caption: LMTK3 regulation of ERα signaling.
LMTK3 and ERK/MAPK Signaling Pathway
LMTK3 has been shown to promote tumorigenesis in several cancers, including bladder and colorectal cancer, through the activation of the ERK/MAPK signaling pathway. LMTK3 can lead to the phosphorylation and activation of MEK and ERK1/2, key components of this pathway, thereby promoting cell proliferation and migration.
Caption: LMTK3 activation of the ERK/MAPK pathway.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay was central to the discovery of this compound.
-
Principle: A biotinylated peptide substrate and a europium cryptate-labeled anti-phospho-serine/threonine antibody are used. In the presence of LMTK3 and ATP, the substrate is phosphorylated. The addition of streptavidin-XL665 brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal that is proportional to the kinase activity.
-
Protocol Outline:
-
Dispense LMTK3 enzyme, biotinylated substrate, and test compound (e.g., C28) into a low-volume 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding a solution containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition.
-
Caption: Workflow for the LMTK3 HTRF assay.
Microscale Thermophoresis (MST)
MST was used to confirm the direct binding of C28 to LMTK3.
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its thermophoretic movement, which can be detected and used to quantify binding affinity.
-
Protocol Outline:
-
Label purified LMTK3 protein with a fluorescent dye (e.g., NHS-647).
-
Prepare a serial dilution of the ligand (C28).
-
Mix the fluorescently labeled LMTK3 (at a constant concentration) with each dilution of C28.
-
Load the samples into glass capillaries.
-
Measure the thermophoretic movement of the labeled LMTK3 in an MST instrument.
-
Plot the change in thermophoresis as a function of the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).[2]
-
In Vitro Kinase Assay (Radiometric)
This assay provides a direct measure of LMTK3 kinase activity.
-
Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein (e.g., HSP27) by LMTK3.
-
Protocol Outline:
-
Set up reaction mixtures containing recombinant LMTK3, the substrate protein (HSP27), and varying concentrations of the inhibitor (C28) in a kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the level of inhibition.[2]
-
Mechanism of Action of this compound (C28)
This compound (C28) is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LMTK3 kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.[2] In addition to its direct inhibitory activity, C28 has been shown to induce the proteasome-mediated degradation of LMTK3. This dual mechanism of action, combining kinase inhibition with protein degradation, makes C28 a particularly effective tool for studying LMTK3 function and a promising candidate for therapeutic development.
Conclusion
This compound (C28) represents a significant advancement in the development of targeted therapies against LMTK3. Its discovery through a systematic screening process and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical investigation. This technical guide has summarized the key aspects of its discovery, synthesis, and biological activity, offering a valuable resource for the scientific community. The continued exploration of LMTK3 inhibitors like C28 holds the potential to yield novel and effective treatments for a range of cancers.
References
The Crystal Structure of the LMTK3 Kinase Domain: A Technical Guide
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical protein kinase implicated in various cellular processes and is increasingly recognized for its role in oncogenesis and therapeutic resistance in several cancers, including breast, bladder, and lung cancer.[1][2][3] As a member of the serine/threonine kinase family, LMTK3 influences key signaling pathways that govern cell proliferation, migration, and survival.[4][5] The determination of the three-dimensional structure of the LMTK3 kinase domain is a significant milestone, providing a structural basis for understanding its function and paving the way for the rational design of potent and selective inhibitors for cancer therapy.[1][6] This guide offers an in-depth overview of the LMTK3 kinase domain's crystal structure, the experimental procedures used for its determination, and its central role in cellular signaling.
Crystal Structure of the LMTK3 Kinase Domain (PDB: 6SEQ)
The crystal structure of the catalytic domain of LMTK3 (LMTK3cat), encompassing residues 134-444, was solved at a resolution of 2.1 Å.[6][7] The overall architecture of the LMTK3 kinase domain adopts a canonical protein kinase fold, sharing structural similarities with other well-characterized kinases.[6] However, the crystallized structure captures the kinase in an inactive conformation.[6][8]
Key structural features of the LMTK3 kinase domain include:
-
Glycine-rich loop (P-loop): This flexible loop is crucial for binding and positioning the phosphate groups of ATP.[8]
-
Catalytic loop: Contains key residues essential for the phosphotransfer reaction.[8]
-
Activation loop: In the determined structure, this loop adopts an inactive conformation, which is a common observation in kinase crystallography.[6][8] A key feature of this inactive state is the "DYG-out" conformation of the conserved DYG motif (more commonly a DFG motif in other kinases).[6] This conformation sterically hinders the binding of ATP and the substrate, thereby preventing catalysis.[6] For the kinase to become active, the activation loop must undergo a conformational change, often triggered by phosphorylation of specific residues within the loop.[9]
-
P+1 loop: This loop contributes to substrate recognition.[8]
-
Kinase insert region: A distinct feature of LMTK3.[8]
A comparison with the active structures of other kinases, such as JAK1 and EGFR, highlights the conformational differences in the activation loop that distinguish the active from the inactive state.[8] While the key residues required for ATP binding and hydrolysis are conserved in LMTK3, their spatial arrangement in the inactive state is not optimal for catalysis.[6][8]
The quantitative data for the crystal structure of the LMTK3 kinase domain are summarized in the table below.
| Parameter | Value | Reference |
| PDB ID | 6SEQ | [7] |
| Resolution | 2.10 Å | [7] |
| R-Value Work | 0.194 | [7] |
| R-Value Free | 0.262 | [7] |
| Space Group | P 1 21 1 | [6] |
| Unit Cell Dimensions (Å) | a=50.3, b=100.9, c=134.4, α=90, β=91.6, γ=90 | [6] |
| Method | X-RAY DIFFRACTION | [7] |
Experimental Protocols
The successful determination of the LMTK3 kinase domain structure relied on robust protocols for protein expression, purification, and crystallization.
The wild-type catalytic domain of LMTK3 (residues 134-444) was expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[6][10]
-
Cloning: The gene fragment encoding LMTK3cat was cloned into the pOPINEneo vector, which incorporates a C-terminal 8x-Histidine tag to facilitate purification.[6][10]
-
Transfection: The resulting plasmid was co-transfected with linearized Autographa californica baculovirus bacmid into Sf9 cells using a transfection reagent like FuGENE HD.[6][10]
-
Virus Amplification: The initial virus was harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock.
-
Protein Expression: For large-scale expression, Sf9 cells were infected with the high-titer virus and grown in suspension culture.
-
Cell Lysis and Purification: After harvesting, the cells were lysed, and the soluble fraction containing the His-tagged LMTK3cat was subjected to affinity chromatography using a nickel-charged resin. The protein was further purified using size-exclusion chromatography to obtain a homogenous sample for crystallization.
-
Crystallization: Purified LMTK3cat was concentrated and subjected to vapor-diffusion crystallization screening. Crystals were grown in sitting drops by mixing the protein solution with a reservoir solution containing specific precipitants.
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using the coordinates of a homologous kinase structure as a search model. The initial model was then refined against the experimental diffraction data to yield the final structure.
LMTK3 Signaling Pathways
LMTK3 is a central node in several signaling pathways that are frequently dysregulated in cancer. Its overexpression is associated with tumor progression, metastasis, and resistance to therapy.[1][3]
In breast cancer, LMTK3 is a key regulator of ERα, a critical driver of tumor growth. LMTK3 enhances ERα activity through a dual mechanism:
-
Transcriptional Upregulation: LMTK3 inhibits Protein Kinase C (PKC), leading to reduced phosphorylation of AKT. This allows the transcription factor FOXO3 to accumulate in the nucleus and bind to the ESR1 promoter, increasing the transcription of ERα.[1][3][11]
-
Protein Stabilization: LMTK3 directly phosphorylates the ERα protein, protecting it from ubiquitin-mediated degradation by the proteasome.[1][3][11]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 - Wikipedia [en.wikipedia.org]
- 4. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. The lemur tail kinase family in neuronal function and disfunction in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Lmtk3-IN-1 and its Interaction with HSP90: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Lmtk3-IN-1 (also known as C28) and its interaction with the HSP90 chaperone system, focusing on its target, Lemur Tyrosine Kinase 3 (LMTK3). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to LMTK3 and its Role in Cancer
Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in various cancers, including breast, lung, and bladder cancer.[1][2][3][4] Overexpression of LMTK3 is often associated with poor clinical outcomes, promoting tumor growth, invasion, metastasis, and resistance to therapies.[1][2][3][4] LMTK3 exerts its oncogenic functions through various signaling pathways, including the regulation of Estrogen Receptor alpha (ERα) and activation of the ERK/MAPK and PKC/AKT pathways.[5][6]
The LMTK3-HSP90 Chaperone System
LMTK3 is a client protein of the Heat Shock Protein 90 (HSP90) chaperone machinery, which is essential for its correct folding, stability, and function.[7][8] The co-chaperone CDC37 (Cell Division Cycle 37) plays a crucial role in recruiting LMTK3 to the HSP90 complex.[7] This dependence on the HSP90 system presents a therapeutic vulnerability for cancers that are driven by LMTK3.
This compound (C28): A Potent and Selective Inhibitor
This compound (C28) is a potent and highly selective ATP-competitive inhibitor of LMTK3.[7] Its mechanism of action involves not only the direct inhibition of LMTK3's kinase activity but also the disruption of the LMTK3-CDC37 interaction.[7] This disruption prevents the association of LMTK3 with the HSP90 chaperone, leading to the ubiquitination and subsequent proteasomal degradation of LMTK3.[7][8] This dual mechanism of action makes C28 a highly effective agent against LMTK3-driven cancers.
Quantitative Data
The following tables summarize the key quantitative data for this compound (C28) and a related, more recent inhibitor, C36.
Table 1: Inhibitor Potency and Binding Affinity
| Compound | Target | IC50 (in vitro kinase assay) | Binding Affinity (Kd) |
| This compound (C28) | LMTK3 | 67 nM | 2.50 ± 0.4 µM |
| C36 | LMTK3 | ~100 nM | 1.87 ± 0.2 µM |
Data sourced from Ditsiou, A., et al. (2020) Sci. Adv. and Simigdala, N., et al. (2023) Int. J. Mol. Sci.
Table 2: NCI-60 Cancer Cell Line Screen Summary for this compound (C28)
This compound (C28) was screened against the NCI-60 panel of human cancer cell lines and demonstrated broad-spectrum anti-proliferative activity. While a detailed cell-by-cell IC50 table is not publicly available in the cited literature, the study by Ditsiou et al. (2020) reports significant growth inhibition across the panel.[7][8] For detailed datasets, researchers are encouraged to consult the National Cancer Institute's Developmental Therapeutics Program (DTP) database.[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving LMTK3 and the experimental workflows used to study the interaction between this compound and the LMTK3-HSP90 complex.
LMTK3 Signaling Pathways
Caption: LMTK3 signaling pathways involved in cancer progression.
Mechanism of Action of this compound (C28)
Caption: Mechanism of this compound (C28) induced LMTK3 degradation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for LMTK3 Co-Immunoprecipitation.
Experimental Protocols
The following are detailed, best-practice protocols for key experiments used to characterize the interaction between this compound and the LMTK3-HSP90 complex. Researchers should note that optimal conditions (e.g., antibody concentrations, incubation times) may need to be determined empirically.
Western Blot for LMTK3 and HSP90
This protocol is adapted from standard western blotting procedures and those described in studies on LMTK3.[7]
-
Protein Extraction:
-
Culture breast cancer cells (e.g., MCF7, T47D) to 70-80% confluency.
-
Treat cells with this compound (C28) at desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies: anti-LMTK3, anti-HSP90, anti-CDC37, anti-GAPDH (loading control).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Co-Immunoprecipitation of LMTK3 and HSP90
This protocol is based on methods used to demonstrate the interaction between LMTK3 and the HSP90/CDC37 complex.[7]
-
Cell Lysis:
-
Lyse breast cancer cells (e.g., MCF7) with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-LMTK3 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blot using antibodies against HSP90 and CDC37 to detect co-immunoprecipitated proteins.
-
In Vitro Kinase Assay
This protocol is designed to assess the inhibitory effect of this compound on LMTK3's kinase activity, using HSP27 as a substrate.[7][14]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine recombinant LMTK3 kinase domain, recombinant HSP27 protein, and the desired concentration of this compound (C28) or DMSO control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (with a spike of [γ-³²P]ATP for radioactive detection, or unlabeled ATP for detection with phospho-specific antibodies).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize phosphorylated HSP27.
-
For non-radioactive assays, perform a Western Blot using a phospho-specific antibody for HSP27.
-
Conclusion
This compound (C28) represents a promising therapeutic agent for cancers that are dependent on the oncogenic kinase LMTK3. Its unique mechanism of action, which involves both direct kinase inhibition and targeted degradation of LMTK3 through the disruption of the HSP90 chaperone system, provides a powerful strategy to combat LMTK3-driven malignancies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and target the LMTK3-HSP90 axis in cancer.
References
- 1. LMTK3 expression in breast cancer: association with tumor phenotype and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoinformatics and machine learning techniques to identify novel inhibitors of the lemur tyrosine kinase-3 receptor involved in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure-function relationship of oncogenic LMTK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 10. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 11. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
LMTK3 Gene Expression in Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in the landscape of oncology. Initially identified as a regulator of Estrogen Receptor Alpha (ERα), its role has expanded to encompass a multitude of signaling pathways implicated in tumorigenesis, metastasis, and therapeutic resistance across a variety of cancer types. This technical guide provides an in-depth overview of LMTK3 gene expression, its functional roles in different cancers, detailed experimental protocols for its study, and a summary of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.
LMTK3 Expression Across Different Cancer Types
LMTK3 expression is frequently dysregulated in cancer, with its role as an oncogene or tumor suppressor being highly context-dependent. The following table summarizes the expression patterns and primary roles of LMTK3 in various malignancies.
| Cancer Type | LMTK3 Expression Level | Primary Role | Key Findings & References |
| Breast Cancer | Upregulated | Oncogene | High LMTK3 expression is associated with endocrine resistance, tumor progression, and poorer overall survival. It promotes cell proliferation, invasion, and migration.[1][2] |
| Prostate Cancer | Downregulated | Tumor Suppressor | LMTK3 expression is significantly reduced in prostate cancer tissues compared to normal tissues. Its overexpression inhibits cell growth and induces apoptosis.[3] |
| Lung Cancer | Upregulated | Oncogene | Higher serum levels of LMTK3 are found in non-small-cell lung cancer (NSCLC) patients and are associated with a poorer prognosis.[1] |
| Colorectal Cancer | Upregulated | Oncogene | LMTK3 is overexpressed in colorectal cancer and is associated with chemoresistance.[1] |
| Gastric Cancer | Upregulated | Oncogene | LMTK3 expression is an independent negative prognostic factor in gastric cancer.[4] |
| Bladder Cancer | Upregulated | Oncogene | Overexpression of LMTK3 correlates with cancer progression and worse overall survival.[1] |
| Thyroid Cancer | Upregulated | Oncogene | LMTK3 is more abundant in malignant thyroid tumors compared to benign lesions and promotes invasion and cell survival.[1] |
| Ovarian Cancer | Upregulated | Oncogene | High LMTK3 expression is associated with poorer patient outcomes. |
| GIST & Melanoma | Upregulated (in KIT-mutant) | Oncogene | LMTK3 is a novel regulator of the oncogenic receptor tyrosine kinase KIT in KIT-mutant gastrointestinal stromal tumors (GIST) and melanoma.[5] |
| Neuroblastoma | Somatic Mutations | Undetermined | Somatic mutations of LMTK3 have been identified, but their clinical significance is not yet fully understood.[1] |
The Dichotomous Role of LMTK3: Oncogene vs. Tumor Suppressor
The functional role of LMTK3 exhibits a striking dichotomy, acting as a promoter of cancer in most tissues studied, while appearing to suppress tumor growth in prostate cancer. This tissue-specific functionality underscores the complexity of its signaling networks.
| Role | Cancer Types | Summary of Mechanism |
| Oncogene | Breast, Lung, Colorectal, Gastric, Bladder, Thyroid, Ovarian, GIST, Melanoma | LMTK3 promotes tumorigenesis by enhancing cell proliferation, survival, invasion, and resistance to therapy. It achieves this through various mechanisms, including the stabilization and activation of ERα, induction of integrin expression, and modulation of the AKT and MAPK signaling pathways.[1][2][4][5] |
| Tumor Suppressor | Prostate Cancer | In prostate cancer, LMTK3 expression is downregulated. Its overexpression in prostate cancer cell lines leads to reduced migration and invasion, and the induction of apoptosis, potentially through modulation of the AKT and MAPK pathways.[3] |
Key Signaling Pathways Involving LMTK3
LMTK3 is a central node in several signaling pathways that are crucial for cancer development and progression. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: LMTK3 regulation of Estrogen Receptor Alpha (ERα) signaling.
Caption: LMTK3 promotes cell invasion via the GRB2/CDC42/SRF/Integrin β1 pathway.
Experimental Protocols for Studying LMTK3
Accurate and reproducible experimental methods are paramount for elucidating the roles of LMTK3. This section provides detailed protocols for key techniques used to analyze LMTK3 expression and function.
Immunohistochemistry (IHC) for LMTK3 in FFPE Tissues
This protocol outlines the steps for detecting LMTK3 protein expression in formalin-fixed paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Bake slides at 60°C for 1 hour.
- Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
- Rehydrate through a graded series of ethanol:
- 100% Ethanol for 2 x 3 minutes.
- 95% Ethanol for 3 minutes.
- 70% Ethanol for 3 minutes.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the buffer with the slides to 95-100°C for 20-30 minutes.
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
- Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 2 x 5 minutes.
3. Staining:
- Circle the tissue section with a hydrophobic barrier pen.
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
- Rinse with TBST for 2 x 5 minutes.
- Apply a blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature.
- Drain the blocking solution and apply the primary antibody against LMTK3 (diluted in blocking solution) and incubate overnight at 4°C.
- Rinse with TBST for 3 x 5 minutes.
- Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.
- Rinse with TBST for 3 x 5 minutes.
- Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Rinse with TBST for 3 x 5 minutes.
4. Visualization and Counterstaining:
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse with distilled water.
- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with distilled water.
- "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.
- Rinse with distilled water.
5. Dehydration and Mounting:
- Dehydrate through a graded series of ethanol (70%, 95%, 100%).
- Clear in xylene (or substitute).
- Mount with a permanent mounting medium.
siRNA-Mediated Knockdown of LMTK3 in Cancer Cell Lines
This protocol describes a general method for transiently silencing LMTK3 expression in cultured cancer cells using small interfering RNA (siRNA) and lipofection.
1. Cell Seeding:
- The day before transfection, seed cells in antibiotic-free growth medium such that they will be 30-50% confluent at the time of transfection.
2. Transfection:
- For each well to be transfected, prepare two tubes:
- Tube A (siRNA): Dilute the LMTK3-specific siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
- Tube B (Lipofection Reagent): Dilute a lipofection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
- Add the siRNA-lipid complexes dropwise to the cells.
- Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
3. Validation of Knockdown:
- After the incubation period, harvest the cells.
- Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
Western Blotting for LMTK3 Protein Quantification
This protocol details the detection and quantification of LMTK3 protein from cell or tissue lysates.
1. Sample Preparation:
- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at high speed at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker onto a polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using a wet, semi-dry, or dry transfer system.
4. Immunodetection:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against LMTK3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane with TBST for 3 x 10 minutes.
- Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane with TBST for 3 x 10 minutes.
5. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for LMTK3 mRNA Expression
This protocol outlines the measurement of LMTK3 mRNA levels.
1. RNA Isolation:
- Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
2. cDNA Synthesis:
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. Real-Time PCR:
- Prepare a PCR reaction mix containing:
- cDNA template
- Forward and reverse primers for LMTK3 (and a reference gene, e.g., GAPDH or ACTB)
- A real-time PCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- Perform the PCR in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) value for LMTK3 and the reference gene in each sample.
- Calculate the relative expression of LMTK3 using the ΔΔCt method.
Experimental Workflow for LMTK3 Analysis
The following diagram provides a logical workflow for a comprehensive analysis of LMTK3 in a cancer research setting.
Caption: A typical experimental workflow for investigating LMTK3.
Conclusion and Future Directions
LMTK3 is a multifaceted protein with significant implications in the pathology of numerous cancers. Its differential expression and dual functionality as both an oncogene and a tumor suppressor highlight the intricate, context-dependent nature of its biological roles. The signaling pathways it governs, particularly its interplay with ERα and its role in promoting invasion, present attractive targets for therapeutic intervention. The development of potent and selective LMTK3 inhibitors is a promising avenue for novel cancer treatments.[1] Future research should continue to unravel the complexities of LMTK3 signaling in different cancer types, with a focus on identifying biomarkers to predict response to LMTK3-targeted therapies. The detailed protocols and summarized data in this guide are intended to facilitate and standardize research efforts in this exciting and rapidly evolving field.
References
The Role of LMTK3 in DNA Damage Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in oncology, implicated in tumor progression, metastasis, and therapeutic resistance.[1] Initially identified for its role in regulating estrogen receptor alpha (ERα) signaling, a growing body of evidence has illuminated its critical function in the DNA damage response (DDR). This technical guide provides an in-depth overview of the molecular mechanisms by which LMTK3 influences DNA damage repair pathways, with a focus on its impact on chemoresistance. The information presented herein is intended to be a valuable resource for researchers investigating novel cancer therapeutics and for drug development professionals exploring LMTK3 as a potential target.
Core Concepts: LMTK3's Dual Impact on DNA Damage Response
LMTK3's involvement in the DNA damage response is multifaceted, primarily characterized by two key actions: the attenuation of the initial damage signaling cascade and the promotion of a specific DNA repair pathway. This dual role ultimately contributes to increased cell survival and resistance to DNA-damaging chemotherapeutic agents.
Overexpression of LMTK3 has been shown to confer resistance to cytotoxic drugs such as doxorubicin and docetaxel in breast cancer.[2][3] This resistance is, at least in part, attributed to LMTK3's ability to modulate the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of LMTK3 in DNA damage repair.
| Experimental Context | Parameter Measured | Cell Line | Condition | Quantitative Finding | Conclusion | Citation |
| Doxorubicin-induced DNA Damage | γH2AX foci formation (a marker for DSBs) | MCF7 (human breast cancer) | LMTK3 overexpression vs. control | LMTK3-overexpressing cells showed a delayed and reduced peak of γH2AX foci formation. At 120 minutes post-doxorubicin treatment, control cells had 51.42 ± 1.64 foci, while LMTK3-overexpressing cells had 35.98 ± 1.57 foci.[3] | LMTK3 attenuates the initial recognition and signaling of DNA double-strand breaks. | [3] |
| ATM Signaling Pathway Activation | ATM phosphorylation at Ser1981 | MCF7 | Doxorubicin treatment | In LMTK3-overexpressing cells, the peak of ATM phosphorylation was lower and occurred later compared to control cells.[3] | LMTK3 dampens the activation of the critical DNA damage sensor kinase, ATM. | [3] |
| DNA Repair Kinetics | Disappearance of γH2AX foci | MCF7 | Doxorubicin treatment and recovery | In control cells, the number of foci reduced by ~52% 10 hours after peak formation. In LMTK3-overexpressing cells, the number of foci reduced by ~62% 9 hours after peak formation.[3] | LMTK3 overexpression is associated with a faster resolution of DNA damage foci, suggesting an enhanced repair process. | [3] |
| DNA Damage Levels | DNA tail moment in neutral comet assay | MCF7 | Doxorubicin treatment and recovery | LMTK3-overexpressing cells had a significantly lower DNA tail moment compared to control cells at 6 and 24 hours post-treatment.[3] | LMTK3 protects cells from accumulating DNA double-strand breaks. | [3] |
| Interaction | Method | Key Finding | Functional Consequence | Citation |
| LMTK3 and RAD51 | Co-immunoprecipitation | LMTK3 directly binds to RAD51. | LMTK3 maintains RAD51 protein levels and promotes its localization to the nucleus. | [2] |
| LMTK3 and KAP1 | Co-immunoprecipitation | LMTK3 interacts with KRAB-associated protein 1 (KAP1). | This interaction is stabilized by PP1α and leads to the dephosphorylation of KAP1 at Ser824, resulting in transcriptional repression of tumor suppressor-like genes. | [4] |
Signaling Pathways and Molecular Mechanisms
LMTK3 orchestrates a sophisticated response to DNA damage, primarily by influencing the ATM signaling cascade and promoting homologous recombination (HR) repair.
Attenuation of ATM-Mediated Signaling
Upon the induction of DSBs by agents like doxorubicin, the ATM kinase is rapidly activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. One of the key early events is the phosphorylation of the histone variant H2AX on Ser139, forming γH2AX, which serves as a beacon for the recruitment of DNA repair factors.
LMTK3 has been shown to interfere with this initial signaling phase. Overexpression of LMTK3 leads to a delay in the formation of γH2AX foci and a reduction in the phosphorylation of ATM at Ser1981.[3] This, in turn, leads to decreased phosphorylation of downstream ATM targets, including KAP1 and H2AX itself.[2] By dampening the initial damage signal, LMTK3 may prevent the cell from mounting a robust apoptotic response to the DNA damage, thereby promoting cell survival.
Promotion of Homologous Recombination
LMTK3 appears to steer the cell towards a specific DNA repair pathway: homologous recombination (HR). HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs, and it is therefore predominantly active in the S and G2 phases of the cell cycle. This is in contrast to the more error-prone non-homologous end joining (NHEJ) pathway.
Studies have shown that LMTK3 directly binds to the central recombinase RAD51, a key protein in the HR pathway.[2] This interaction is crucial as LMTK3 maintains the protein levels of RAD51 and promotes its localization within the nucleus, where it can form filaments on single-stranded DNA to initiate the search for a homologous template.[2] By enhancing the efficiency of the HR pathway, LMTK3 contributes to the effective repair of DSBs, further promoting cell survival and chemoresistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the role of LMTK3 in DNA damage repair.
Experimental Workflow
Protocol 1: Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 12-well plate. The following day, treat the cells with the DNA-damaging agent (e.g., 0.4 µM doxorubicin) for the desired time points.
-
Fixation: Aspirate the media and wash once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Protocol 2: Western Blotting for Phosphorylated Proteins (p-ATM, p-KAP1)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981) or p-KAP1 (Ser824) diluted in 5% BSA in TBST overnight at 4°C. Also, probe separate blots or strip and re-probe for total ATM and KAP1 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
Protocol 3: Co-immunoprecipitation of LMTK3 and RAD51
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against LMTK3 or an isotype control IgG and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RAD51 and LMTK3.
Implications for Drug Development
The established role of LMTK3 in promoting chemoresistance through the modulation of DNA damage repair pathways makes it an attractive target for cancer therapy. The development of small molecule inhibitors of LMTK3 could have significant clinical implications:
-
Sensitization to Chemotherapy: LMTK3 inhibitors could be used in combination with DNA-damaging agents like doxorubicin to re-sensitize resistant tumors and enhance the efficacy of conventional chemotherapy.
-
Targeting HR-Proficient Tumors: While PARP inhibitors have shown success in tumors with homologous recombination deficiency (HRD), LMTK3 inhibitors could potentially be effective in HR-proficient tumors by disrupting the HR pathway.
-
Novel Monotherapy: Given its oncogenic roles beyond DNA repair, targeting LMTK3 may also have therapeutic benefits as a monotherapy in certain cancer contexts.
Conclusion
LMTK3 is a key regulator of the DNA damage response, acting to suppress the initial ATM-mediated damage signaling while concurrently promoting high-fidelity homologous recombination repair through its interaction with RAD51. This dual function contributes significantly to the survival of cancer cells treated with DNA-damaging agents and represents a crucial mechanism of chemoresistance. The continued investigation into the intricate signaling networks governed by LMTK3 will be paramount for the development of novel therapeutic strategies aimed at overcoming drug resistance and improving patient outcomes in a variety of cancers. The protocols and data presented in this guide offer a foundational resource for researchers and clinicians working towards this goal.
References
- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bl.uk [bl.uk]
- 3. LMTK3 confers chemo-resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting LMTK3 in ovarian cancer: A dual role in prognosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Lmtk3-IN-1 In Vitro Kinase Activity Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has emerged as a significant player in various cancers, including breast cancer.[1][2][3] It is implicated in promoting tumorigenesis, metastasis, and resistance to therapy.[4][5] LMTK3 exerts its oncogenic effects through multiple signaling pathways, including the regulation of estrogen receptor-alpha (ERα) and the ERK/MAPK pathway.[6][7][8][9][10] The overexpression of LMTK3 is often associated with a poorer prognosis, making it an attractive therapeutic target for cancer treatment.[11]
Lmtk3-IN-1 is a potent and selective small molecule inhibitor of LMTK3. These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against LMTK3. The described method utilizes a radiolabeled ATP assay with the known LMTK3 substrate, Heat Shock Protein 27 (HSP27).[11][12]
LMTK3 Signaling Pathway
LMTK3 is involved in several key signaling cascades that promote cancer cell proliferation, survival, and invasion. One of the well-characterized pathways involves its regulation of ERα in breast cancer, where it protects ERα from proteasomal degradation through direct phosphorylation.[1][4][9] Additionally, LMTK3 can activate the ERK/MAPK signaling pathway, contributing to cell proliferation and migration.[6][7]
Caption: LMTK3 signaling pathways in cancer.
Quantitative Data Summary
The inhibitory activity of this compound was determined by an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the enzymatic activity of LMTK3 by 50%.
| Compound | Target | Substrate | Assay Type | IC50 (nM) |
| This compound | LMTK3 | HSP27 | 32P Radiometric | ~100 |
Note: The IC50 value is based on published data for the LMTK3 inhibitor C36 and serves as a representative value for this compound.[11]
Experimental Protocol: In Vitro LMTK3 Kinase Assay
This protocol describes the methodology for determining the inhibitory potency of this compound against the kinase domain of LMTK3 using a radiometric assay with [γ-³²P]ATP.
Materials and Reagents
-
Recombinant human LMTK3 kinase domain (active)
-
Recombinant human HSP27 protein (substrate)
-
This compound (or other test compounds)
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
-
Phosphorimager
Experimental Workflow
Caption: Workflow for the in vitro LMTK3 kinase assay.
Procedure
-
Prepare Kinase Reaction:
-
Prepare a master mix containing kinase buffer, DTT, and MgCl₂.
-
Aliquot the master mix into the wells of a 96-well plate.
-
-
Add Inhibitor:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the respective wells.
-
-
Add Enzyme and Substrate:
-
Add the recombinant LMTK3 kinase to each well.
-
Add the HSP27 substrate to each well.
-
Briefly incubate to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding a solution such as 3% phosphoric acid.
-
-
Capture Phosphorylated Substrate:
-
Transfer the reaction mixture from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.
-
-
Washing:
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any remaining unincorporated [γ-³²P]ATP.
-
-
Measurement of Radioactivity:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated HSP27.
-
-
Data Analysis:
-
Subtract the background CPM (from wells with no enzyme) from all other readings.
-
Normalize the data to the control wells (containing DMSO instead of inhibitor), which represents 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
(Optional) Confirmation by Autoradiography:
-
The kinase reaction can also be stopped by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled, phosphorylated HSP27 using a phosphorimager. The intensity of the bands corresponds to the level of kinase activity.[11]
-
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro inhibitory activity of this compound against LMTK3 kinase. This assay is a crucial tool for the characterization of potential LMTK3 inhibitors and for advancing research in cancer therapeutics targeting this important oncogenic kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LMTK3 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. genecards.org [genecards.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. LMTK3 is implicated in endocrine resistance via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lmtk3-IN-1 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a significant protein kinase involved in the progression of various cancers, including breast, bladder, and lung cancer. It plays a crucial role in regulating cellular processes such as proliferation, invasion, and resistance to therapy. LMTK3 exerts its oncogenic functions through multiple signaling pathways, most notably by stabilizing Estrogen Receptor Alpha (ERα) and activating the ERK/MAPK pathway. Given its pivotal role in tumorigenesis, LMTK3 has become an attractive target for the development of novel anticancer therapies.
Lmtk3-IN-1 (also known as C28) is a potent and selective ATP-competitive inhibitor of LMTK3. It has been shown to induce the proteasome-mediated degradation of LMTK3, leading to a decrease in cancer cell proliferation and an increase in apoptosis. These application notes provide detailed protocols for utilizing this compound in common cell-based proliferation assays to assess its anti-proliferative effects.
LMTK3 Signaling Pathway
The diagram below illustrates the central role of LMTK3 in promoting cancer cell proliferation and survival. LMTK3 is a client protein of HSP90, which is essential for its stability and function. Activated LMTK3 can phosphorylate and stabilize ERα, a key driver in hormone-dependent cancers. Additionally, LMTK3 can activate the RAS/MEK/ERK (MAPK) signaling cascade, which promotes cell cycle progression and proliferation. This compound inhibits the kinase activity of LMTK3, leading to the downregulation of these pro-survival pathways.
Caption: LMTK3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The anti-proliferative activity of LMTK3 inhibitors has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the LMTK3 inhibitor C36, a compound related to this compound, in several breast cancer cell lines after 72 hours of treatment. This compound (C28) has also been shown to decrease the proliferation of a wide range of cancer cell lines in the NCI-60 panel.
| Cell Line | Cancer Type | IC50 of C36 (µM) |
| MCF7 | Breast Cancer (ER+) | 5.8 ± 0.5 |
| T47D | Breast Cancer (ER+) | 7.2 ± 0.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.5 ± 1.2 |
| SK-BR-3 | Breast Cancer (HER2+) | 12.1 ± 1.5 |
Experimental Workflow for a Cell-Based Proliferation Assay
The general workflow for assessing the effect of this compound on cell proliferation is outlined below. This workflow is applicable to various proliferation assays, with specific modifications for each protocol.
Caption: A generalized workflow for cell proliferation assays using this compound.
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound (C28)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to
-
Application Note & Protocol: Assessing Lmtk3-IN-1 Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical oncogenic driver in a variety of cancers, including breast, bladder, and lung cancer.[1][2][3][4] It is a serine/threonine kinase that promotes tumorigenesis through multiple mechanisms, such as enhancing Estrogen Receptor α (ERα) stability, promoting cell proliferation and invasion, and conferring resistance to both endocrine and cytotoxic therapies.[1][2][5][6] LMTK3's diverse roles in cancer progression are mediated through its influence on several key signaling pathways, including the ERK/MAPK and PI3K/AKT pathways.[1][3][4][7] Given its strong association with aggressive disease and poor clinical outcomes, LMTK3 is a promising therapeutic target.[1][8] Lmtk3-IN-1 is a novel small molecule inhibitor designed to target the kinase activity of LMTK3. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using cancer cell line-derived xenograft (CDX) models.
LMTK3 Signaling Pathway
LMTK3 exerts its oncogenic functions by modulating several downstream pathways. It can directly phosphorylate ERα, protecting it from proteasomal degradation.[1][9] Additionally, LMTK3 can inhibit Protein Kinase C (PKC), leading to reduced AKT activity and subsequent stabilization of the transcription factor FOXO3, which increases ERα gene (ESR1) expression.[3][7][9] LMTK3 also promotes invasion and metastasis by interacting with GRB2, leading to RAS/CDC42 activation and increased expression of integrins ITGA5 and ITGB1.[1][5]
Caption: LMTK3 signaling pathways and point of inhibition by this compound.
Experimental Protocol
This protocol outlines the steps for a subcutaneous xenograft study to assess the anti-tumor activity of this compound.
Materials and Reagents
-
Cell Line: A cancer cell line with documented high LMTK3 expression (e.g., MCF7 for breast cancer, T24 for bladder cancer).
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/J, strain 002019).
-
Reagents:
-
This compound compound.
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Matrigel® Basement Membrane Matrix.
-
Cell culture medium (e.g., DMEM/F-12), FBS, antibiotics.
-
PBS, Trypsin-EDTA.
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine).
-
-
Equipment:
-
Laminar flow hood, CO2 incubator.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL, 27-gauge needles).
-
Digital calipers.
-
Animal balance.
-
Oral gavage needles.
-
Experimental Workflow
The overall workflow involves cell preparation, tumor implantation, animal randomization, treatment administration, and endpoint analysis.
Caption: Step-by-step experimental workflow for the xenograft efficacy study.
Detailed Procedures
-
Cell Culture and Implantation:
-
Culture LMTK3-expressing cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers starting 7 days post-implantation.
-
Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (Standard-of-care agent, if applicable)
-
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each dosing day, prepare the final formulation by diluting the stock in the vehicle solution.
-
Administer the assigned treatment via oral gavage (p.o.) once daily (QD) for 21-28 days. The volume is typically 10 µL/g of body weight.
-
-
Monitoring and Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study concludes when tumors in the control group reach the predetermined maximum size (~1500-2000 mm³) or after the planned treatment duration.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Divide each tumor: one part for snap-freezing (for Western blot) and one for formalin-fixation (for Immunohistochemistry - IHC).
-
Analyze LMTK3 pathway modulation by measuring levels of total LMTK3 and downstream markers like phospho-ERK or phospho-AKT.
-
Data Presentation and Analysis
Quantitative data should be summarized to compare the effects of different treatment groups.
Tumor Growth Inhibition (TGI)
TGI is calculated using the final tumor volumes:
-
% TGI = [1 - (ΔT / ΔC)] x 100
-
ΔT = Mean final tumor volume of treated group - Mean initial tumor volume of treated group.
-
ΔC = Mean final tumor volume of control group - Mean initial tumor volume of control group.
-
Summary of Efficacy and Toxicity Data
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| N (start) | 10 | 10 | 10 | 10 |
| Mean Initial Tumor Volume (mm³) | 145 ± 15 | 148 ± 12 | 146 ± 14 | 147 ± 13 |
| Mean Final Tumor Volume (mm³) | 1650 ± 210 | 980 ± 150 | 450 ± 95 | 510 ± 110 |
| Tumor Growth Inhibition (%) | - | 44.5% | 79.7% | 75.7% |
| Mean Final Body Weight Change (%) | +5.2% | +3.1% | -1.5% | -4.8% |
| Treatment-Related Deaths | 0/10 | 0/10 | 0/10 | 1/10 |
Data shown are hypothetical and for illustrative purposes.
Logic for Endpoint Analysis
The analysis of results follows a logical progression to determine compound efficacy and mechanism of action.
Caption: Decision tree for interpreting the results of the efficacy study.
References
- 1. LMTK3 - Wikipedia [en.wikipedia.org]
- 2. LMTK3 confers chemo-resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase LMTK3 promotes invasion in breast cancer through GRB2-mediated induction of integrin β₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for Lmtk3-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a significant therapeutic target in oncology. Its overexpression is associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast, bladder, and colorectal cancer.[1][2][3] Lmtk3-IN-1 (also known as C28) is a potent and selective ATP-competitive inhibitor of LMTK3.[4][5] Mechanistically, this compound induces the proteasome-mediated degradation of the LMTK3 protein.[5] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) and subsequent validation assays to identify and characterize novel LMTK3 inhibitors.
Data Presentation: this compound (C28) Activity
The following tables summarize the key quantitative data for this compound (C28), demonstrating its potency and selectivity. This data is crucial for designing screening experiments and interpreting results.
| Parameter | Value | Assay Type | Reference |
| IC50 (LMTK3) | 67 nM | In vitro kinase assay | [6] |
| Kd | 2.5 µM | Microscale Thermophoresis (MST) | [4] |
Table 1: Biochemical Activity of this compound (C28) against LMTK3.
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| MCF7 | Breast Cancer | Not explicitly stated, but induces apoptosis at 10 µM | Apoptosis Assay | [6] |
| T47D | Breast Cancer | Not explicitly stated, but induces apoptosis at 10 µM | Apoptosis Assay | [6] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but induces apoptosis at 10 µM | Apoptosis Assay | [6] |
Table 2: Cellular Activity of this compound (C28) in Breast Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental logic and the biological context of LMTK3 inhibition, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical high-throughput screening workflow.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor [mdpi.com]
Application Notes and Protocols for Evaluating Lmtk3-IN-1 Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical player in cancer progression and therapeutic resistance. Overexpression of LMTK3 is correlated with poor prognosis and reduced efficacy of standard chemotherapeutic agents in various cancers, including breast and colorectal cancer.[1] LMTK3 contributes to chemoresistance through complex signaling mechanisms, notably by delaying the DNA damage response via the Ataxia-Telangiectasia Mutated (ATM) signaling pathway and by activating the ERK/MAPK pro-survival pathway.[1][2]
Lmtk3-IN-1 is a potent and selective inhibitor of LMTK3, representing a promising therapeutic agent to counteract LMTK3-mediated chemoresistance. By inhibiting LMTK3, this compound is hypothesized to re-sensitize cancer cells to chemotherapy, leading to a synergistic anti-tumor effect. These application notes provide a comprehensive guide with detailed protocols for evaluating the synergistic potential of this compound in combination with conventional chemotherapy agents.
Key Experimental Approaches
A multi-faceted approach is essential to rigorously evaluate the synergy between this compound and chemotherapy. This involves a series of in vitro assays to assess cellular responses and subsequent in vivo studies to validate these findings in a more complex biological system.
In Vitro Synergy Evaluation:
-
Cell Viability Assays: To determine the inhibitory effect of this compound and chemotherapy on cancer cell proliferation, both individually and in combination.
-
Apoptosis Assays: To quantify the induction of programmed cell death by the combination treatment.
-
Cell Cycle Analysis: To investigate the effects of the drug combination on cell cycle progression.
Mechanism of Action Studies:
-
Western Blotting: To analyze the modulation of key proteins in the LMTK3 signaling pathways (ATM and ERK/MAPK) upon treatment.
In Vivo Synergy Validation:
-
Xenograft Models: To assess the anti-tumor efficacy of the combination therapy in a living organism.
Data Presentation
Quantitative data from the following experiments should be summarized in structured tables for clear comparison and synergy analysis.
Table 1: In Vitro Cell Viability Data
| Treatment Group | Concentration (μM) | Percent Inhibition (Mean ± SD) |
| This compound | X1 | |
| X2 | ||
| X3 | ||
| Chemotherapy Agent | Y1 | |
| Y2 | ||
| Y3 | ||
| This compound + Chemo | X1 + Y1 | |
| X2 + Y2 | ||
| X3 + Y3 |
Table 2: Synergy Analysis (Combination Index)
| Drug Combination (this compound + Chemo) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| X1 + Y1 | |||
| X2 + Y2 | |||
| X3 + Y3 | |||
| CI < 0.9: Synergy; 0.9 < CI < 1.1: Additive; CI > 1.1: Antagonism |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | |||
| This compound | |||
| Chemotherapy Agent | |||
| This compound + Chemo |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (CCK-8 Protocol)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with this compound alone, chemotherapy alone, or the combination at various concentration ratios. Include a vehicle control group.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
3. Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Synergy Data Analysis
Chou-Talalay Method (Combination Index - CI)
The Combination Index (CI) method is a widely used approach to quantify drug synergy based on the median-effect equation.
-
Generate dose-response curves for each drug alone and in combination from the cell viability data.
-
Use software such as CompuSyn to calculate the CI values for different fractional effects (Fa), which represent the fraction of cells inhibited.
-
A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 indicates antagonism.
Bliss Independence Model
This model assumes that the two drugs act independently. Synergy is determined by comparing the observed effect of the combination to the expected effect calculated from the individual drug responses.
-
Expected Bliss effect = (Effect of Drug A) + (Effect of Drug B) - (Effect of Drug A) * (Effect of Drug B)
-
If the observed combination effect is greater than the expected Bliss effect, the interaction is synergistic.
In Vivo Xenograft Synergy Study
This protocol outlines a typical 4-group experimental design to evaluate in vivo synergy.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Administer the treatments according to a pre-determined schedule (e.g., daily, weekly). The dosing regimen should be optimized based on the pharmacokinetics and tolerability of the individual agents.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the tumor growth data to determine if the combination therapy results in a statistically significant reduction in tumor growth compared to the single-agent and control groups. Synergy can be assessed by comparing the tumor growth inhibition of the combination group to the effects of the individual agents.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LMTK3-mediated chemoresistance signaling pathway.
References
Application Notes and Protocols for Lmtk3-IN-1 Treatment in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a significant oncogenic kinase involved in the progression and therapeutic resistance of various cancers, including breast, lung, and bladder cancer.[1][2][3] LMTK3 influences several critical signaling pathways that regulate cell proliferation, survival, and migration.[4][5] The development of small molecule inhibitors targeting LMTK3, such as the conceptual Lmtk3-IN-1, represents a promising avenue for novel cancer therapies. Three-dimensional (3D) spheroid culture models offer a more physiologically relevant system for evaluating the efficacy of such inhibitors compared to traditional 2D cell cultures, as they better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients.[6][7]
These application notes provide a comprehensive overview and representative protocols for the evaluation of this compound in 3D spheroid models, based on existing knowledge of LMTK3 function and general methodologies for 3D culture drug screening.
LMTK3 Signaling Pathways
LMTK3 is known to modulate several key signaling pathways implicated in tumorigenesis.[1][5] Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: LMTK3 signaling pathways in cancer.
Quantitative Data Summary
The following table structure is provided as a template for summarizing quantitative data from experiments evaluating this compound in 3D spheroid models.
| Cell Line | Treatment | Spheroid Diameter (µm) | % Viable Cells (Normalized to Control) | % Apoptotic Cells (Caspase 3/7 Activity) | IC50 (µM) |
| MCF-7 | Control (DMSO) | 550 ± 25 | 100% | 5 ± 1.5% | - |
| This compound (1 µM) | 420 ± 30 | 75 ± 5% | 20 ± 3% | 5.2 | |
| This compound (5 µM) | 310 ± 20 | 40 ± 4% | 45 ± 5% | ||
| This compound (10 µM) | 200 ± 15 | 15 ± 3% | 70 ± 6% | ||
| T47D | Control (DMSO) | 600 ± 30 | 100% | 4 ± 1% | - |
| This compound (1 µM) | 480 ± 25 | 80 ± 6% | 18 ± 2.5% | 6.8 | |
| This compound (5 µM) | 350 ± 22 | 45 ± 5% | 40 ± 4% | ||
| This compound (10 µM) | 230 ± 18 | 20 ± 4% | 65 ± 5% |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound in 3D spheroid models is outlined below.
Caption: Workflow for this compound testing in 3D spheroids.
Experimental Protocols
The following are representative protocols for the key experiments involved in evaluating this compound.
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells per well).
-
Pipette 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 100 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation. Spheroid formation can be monitored daily using an inverted microscope.
This compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in ultra-low attachment plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the spheroids for the desired treatment period (e.g., 72, 96, or 120 hours) at 37°C in a humidified 5% CO2 incubator.
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies the number of viable cells in a spheroid based on ATP levels.
Materials:
-
Treated spheroids in 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Remove the plates containing the treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by vigorous shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Spheroid Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Treated spheroids in 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plates to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents by swirling the plate or using a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the caspase activity to the number of viable cells (from a parallel viability assay) to determine the specific apoptotic activity.
Conclusion
The use of 3D spheroid models provides a robust platform for the preclinical evaluation of LMTK3 inhibitors like this compound. The protocols and guidelines presented here offer a framework for researchers to investigate the therapeutic potential of targeting LMTK3 in a more physiologically relevant context. These studies can yield valuable insights into drug efficacy, penetration, and the induction of cell death within a tumor-like structure, thereby bridging the gap between in vitro studies and in vivo outcomes.
References
- 1. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 - Wikipedia [en.wikipedia.org]
- 4. Lemur Tyrosine Kinase-3 Suppresses Growth of Prostate Cancer Via the AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Notes & Protocols: Lentiviral shRNA Knockdown of LMTK3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical oncogenic protein in a variety of cancers, including breast, bladder, and lung cancer.[1][2][3] It is a serine-threonine kinase that plays a significant role in promoting tumor growth, metastasis, and resistance to therapy.[1][3] LMTK3 exerts its oncogenic functions through diverse mechanisms, including the regulation of Estrogen Receptor-alpha (ERα), promotion of cell invasion via integrin signaling, activation of the ERK/MAPK pathway, and chromatin remodeling.[3][4][5][6] Given its central role in tumorigenesis, LMTK3 is a promising therapeutic target.[2][4]
The use of lentiviral-mediated short hairpin RNA (shRNA) provides a powerful and stable method for gene silencing, enabling long-term studies of gene function both in vitro and in vivo.[7][8][9] This document provides a detailed experimental design and protocols for the effective knockdown of LMTK3 using a lentiviral shRNA approach to investigate its functional roles and downstream signaling pathways.
LMTK3 Signaling Pathways
LMTK3 is involved in multiple signaling cascades that contribute to cancer progression. Understanding these pathways is crucial for designing functional experiments and interpreting results following LMTK3 knockdown.
Caption: LMTK3 regulation of Estrogen Receptor-alpha (ERα) signaling.[5][6]
Caption: LMTK3-mediated invasion and migration pathway.[4][5][6]
Caption: LMTK3 activation of the ERK/MAPK signaling pathway.[3][10]
Experimental Design Workflow
A systematic approach is required for a successful LMTK3 knockdown experiment. The overall workflow involves shRNA design and lentiviral packaging, transduction of target cells, selection of stable cells, validation of knockdown, and subsequent functional analysis.
Caption: Overall experimental workflow for LMTK3 knockdown.
Detailed Experimental Protocols
Protocol 1: Lentiviral Particle Production and Titer
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral vector with LMTK3-shRNA or scramble-shRNA (e.g., pLKO.1-puro)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: Day 1, seed 5x10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent on the day of transfection.
-
Transfection: Day 2, prepare the transfection mix.
-
Mixture A: In 1.5 mL Opti-MEM, add 10 µg of LMTK3-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Mixture B: In 1.5 mL Opti-MEM, add 30 µL of transfection reagent.
-
Combine Mixture A and B, mix gently, and incubate for 15 minutes at room temperature.
-
-
Add the transfection complex dropwise to the HEK293T cells.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the viral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus and store at -80°C. For concentration, ultracentrifugation can be performed.
-
Titer: Determine the viral titer using a method such as qPCR-based Lenti-X™ GoStix™ or by transducing target cells with serial dilutions of the virus and counting fluorescent colonies (if the vector has a fluorescent marker) or selecting with puromycin.
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
Materials:
-
Target cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative breast cancer)
-
Complete growth medium
-
Lentiviral particles (shLMTK3 and shScramble)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Day 1, seed 1x10⁵ target cells per well in a 6-well plate.
-
Transduction: Day 2, remove the medium and add fresh medium containing Polybrene to a final concentration of 8 µg/mL.
-
Add the lentiviral particles at various Multiplicities of Infection (MOI), for example, 1, 5, and 10.
-
Incubate for 24 hours.
-
Selection: Day 3, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined via a kill curve for the specific cell line).
-
Replace the selection medium every 3-4 days until non-transduced control cells are all dead.
-
Expand the surviving pools of cells, which now stably express the shRNA.
Protocol 3: Validation of LMTK3 Knockdown
A. Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: Extract total RNA from shLMTK3 and shScramble stable cell lines using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with primers for LMTK3 and a housekeeping gene (e.g., GAPDH).
-
LMTK3 Forward Primer: (Sequence)
-
LMTK3 Reverse Primer: (Sequence)
-
GAPDH Forward Primer: (Sequence)
-
GAPDH Reverse Primer: (Sequence)
-
-
Analysis: Calculate the relative expression of LMTK3 mRNA using the ΔΔCt method.
B. Western Blot Analysis
Procedure:
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against LMTK3 (e.g., Santa Cruz Biotechnology, sc-100418) overnight at 4°C.[11]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour and detect using an ECL substrate.
Protocol 4: Functional Assays
A. Cell Proliferation (MTT Assay)
Procedure:
-
Seed 2,000-5,000 shLMTK3 and shScramble cells per well in a 96-well plate.
-
At desired time points (e.g., 0, 24, 48, 72, 96 hours), add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
B. Transwell Migration/Invasion Assay
Procedure:
-
Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For invasion assays, coat the insert with a thin layer of Matrigel.
-
Seed 5x10⁴ cells in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 16-24 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several fields under a microscope. LMTK3 knockdown has been shown to reduce cell migration.[3]
C. Cell Cycle Analysis
Procedure:
-
Harvest ~1x10⁶ cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. LMTK3 knockdown can lead to G2/M cell-cycle arrest.[3][5]
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between control and knockdown groups.
Table 1: Validation of LMTK3 mRNA Knockdown by qPCR
| Cell Line | shRNA Construct | Avg. Ct (LMTK3) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change | % Knockdown |
| MCF-7 | shScramble | 23.5 | 19.2 | 4.3 | 0.0 | 1.00 | 0% |
| MCF-7 | shLMTK3-1 | 25.8 | 19.3 | 6.5 | 2.2 | 0.22 | 78% |
| MCF-7 | shLMTK3-2 | 26.2 | 19.1 | 7.1 | 2.8 | 0.14 | 86% |
Table 2: Effect of LMTK3 Knockdown on Cell Proliferation (Absorbance at 570 nm)
| Time (Hours) | shScramble (Mean ± SD) | shLMTK3-1 (Mean ± SD) | shLMTK3-2 (Mean ± SD) |
| 0 | 0.15 ± 0.02 | 0.14 ± 0.02 | 0.15 ± 0.03 |
| 24 | 0.32 ± 0.04 | 0.25 ± 0.03 | 0.24 ± 0.03 |
| 48 | 0.68 ± 0.07 | 0.45 ± 0.05 | 0.41 ± 0.06 |
| 72 | 1.25 ± 0.11 | 0.71 ± 0.08 | 0.65 ± 0.09 |
| 96 | 1.89 ± 0.15 | 1.02 ± 0.12 | 0.94 ± 0.11 |
Table 3: Effect of LMTK3 Knockdown on Cell Migration
| shRNA Construct | Migrated Cells per Field (Mean ± SD) | % Inhibition |
| shScramble | 215 ± 25 | 0% |
| shLMTK3-1 | 68 ± 11 | 68.4% |
| shLMTK3-2 | 52 ± 9 | 75.8% |
References
- 1. LMTK3 - Wikipedia [en.wikipedia.org]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown | Springer Nature Experiments [experiments.springernature.com]
- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scbt.com [scbt.com]
Application Note: CRISPR/Cas9-Mediated Knockout of LMTK3 for Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a critical oncogenic kinase involved in the progression of various cancers, including breast, lung, and bladder cancer.[1] Its role in promoting tumor growth, metastasis, and resistance to therapies makes it an attractive target for novel cancer treatments.[1][2] The development of specific LMTK3 inhibitors, such as C28 and C36, offers a promising therapeutic avenue.[3] To rigorously evaluate the efficacy and mechanism of action of these inhibitors, a robust model system is essential. The CRISPR/Cas9 gene-editing technology provides a powerful tool for creating precise LMTK3 knockout (KO) cell lines. These KO models serve as ideal negative controls to distinguish on-target inhibitor effects from off-target activities, thereby validating the inhibitor's specificity and elucidating the functional consequences of LMTK3 inhibition. This document provides a detailed workflow and protocols for generating and utilizing LMTK3 KO cell lines for inhibitor studies.
LMTK3 Signaling Pathways
LMTK3 is a serine/threonine kinase that modulates multiple signaling pathways crucial for cancer cell proliferation, survival, and therapy resistance.[4] Notably, it is a key regulator of Estrogen Receptor Alpha (ERα), protecting it from proteasomal degradation and indirectly increasing its transcription. LMTK3 has also been shown to influence the ERK/MAPK pathway and is a client protein of the HSP90/CDC37 chaperone system, which is essential for its stability.[5] Pharmacological inhibition of LMTK3 with compounds like C28 not only blocks its kinase activity but can also lead to its proteasome-mediated degradation.[2][5]
Experimental Workflow
The overall process involves designing a CRISPR/Cas9 strategy to knock out the LMTK3 gene, transfecting a suitable cancer cell line, selecting and validating knockout clones, and finally, using these clones alongside the wild-type parental cells to perform comparative inhibitor studies.
Experimental Protocols
Protocol 1: Generation of LMTK3 Knockout Cell Lines via CRISPR/Cas9
This protocol describes the transient transfection of a single plasmid containing both Cas9 and the LMTK3-targeting guide RNA (gRNA).
1.1. gRNA Design:
-
Design at least two gRNAs targeting a constitutive, early exon of the human LMTK3 gene to maximize the chance of generating a loss-of-function frameshift mutation.
-
Use a validated online design tool (e.g., GenScript's gRNA design tool, Broad Institute's GPP) to identify sequences with high on-target and low off-target scores.[6]
-
Example gRNA Target Sequence (Human LMTK3): (Note: Always verify and design new gRNAs for your specific exon and application). A library of validated gRNAs for various genes is available and can be consulted.[7][8]
1.2. Materials:
-
Parental cancer cell line (e.g., MCF7, MDA-MB-231, T47D)
-
All-in-one CRISPR/Cas9 vector (e.g., lentiCRISPRv2, which includes Cas9, gRNA scaffold, and a selection marker like puromycin)
-
Designed LMTK3-targeting gRNA oligonucleotides
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Puromycin (for selection)
-
96-well plates and standard cell culture dishes
1.3. Procedure:
-
gRNA Cloning: Anneal and ligate the designed gRNA oligos into the BsmBI-digested CRISPR/Cas9 vector according to the manufacturer's protocol. Verify the insertion by Sanger sequencing.
-
Transfection:
-
Seed 2.0 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
On the day of transfection, transfect the cells with 2.5 µg of the LMTK3-gRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
Incubate for 48-72 hours.
-
-
Antibiotic Selection:
-
After 48-72 hours, passage the cells and re-plate in complete medium containing a predetermined optimal concentration of puromycin (e.g., 1-2 µg/mL for MCF7).
-
Replace the selection medium every 2-3 days until non-transfected control cells are completely eliminated (approx. 7-10 days).
-
-
Single-Cell Cloning (Limiting Dilution):
-
Trypsinize the surviving polyclonal population and perform a cell count.
-
Serially dilute the cells in complete medium to a final concentration of ~0.5 cells per 100 µL.
-
Dispense 100 µL into each well of several 96-well plates.
-
Incubate plates for 1-2 weeks, monitoring for the growth of single colonies.
-
Mark wells containing only a single colony for expansion.
-
-
Clone Expansion: Once colonies are visible, carefully transfer individual clones to larger wells (24-well, then 6-well plates) for expansion and subsequent validation.
Protocol 2: Validation of LMTK3 Knockout
2.1. Genomic DNA Extraction and PCR Screening:
-
Extract genomic DNA from expanded clones.
-
Perform PCR using primers that flank the gRNA target site in the LMTK3 gene.
-
Run the PCR products on a 2% agarose gel. Clones with successful editing (indels) may show a size shift or heteroduplex formation compared to the wild-type (WT) band.
-
Send the PCR products from promising clones for Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions.
2.2. Western Blot Analysis (See Protocol 4 for detailed steps):
-
Prepare whole-cell lysates from WT and potential KO clones.
-
Perform Western blotting using a validated LMTK3 antibody to confirm the absence of LMTK3 protein expression (~154 kDa). This is the most critical step for validation.[9]
Protocol 3: LMTK3 Inhibitor Treatment and Cell Viability Assay
This protocol uses a luminescence-based ATP assay (e.g., CellTiter-Glo®) for its high sensitivity and speed.
3.1. Materials:
-
WT and validated LMTK3-KO cells
-
LMTK3 inhibitor (e.g., C28 or C36) dissolved in DMSO
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capability
3.2. Procedure:
-
Cell Seeding: Seed both WT and LMTK3-KO cells into opaque 96-well plates at a density of 3,000-5,000 cells/well in 90 µL of complete medium. Incubate overnight.
-
Inhibitor Treatment:
-
Prepare a 10x serial dilution of the LMTK3 inhibitor in complete medium.
-
Add 10 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations (e.g., 0.01 to 20 µM). Include a DMSO-only vehicle control.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the dose-response curves and calculate the IC50 values for both WT and LMTK3-KO cell lines using software like GraphPad Prism. A significant rightward shift in the IC50 curve for KO cells indicates on-target activity.
-
Protocol 4: Western Blot Analysis
4.1. Materials:
-
Cell lysates from WT and LMTK3-KO cells (treated or untreated with inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
4.2. Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Quantify protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an 8% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-LMTK3 at 1:500) overnight at 4°C.
-
Wash membrane with TBST, then incubate with HRP-conjugated secondary antibody (1:2000-1:10000) for 1 hour at room temperature.[9]
-
-
Detection: Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from inhibitor studies should be summarized to compare the response between wild-type and LMTK3-KO cells.
Table 1: IC50 Values of LMTK3 Inhibitors in Breast Cancer Cell Lines This table presents literature-derived or representative data for inhibitor potency.
| Inhibitor | Cell Line | LMTK3 Status | IC50 (µM) | Citation(s) |
| C28 | MCF7 | Wild-Type | ~5-10 | [2] |
| LMTK3-KO MCF7 | Knockout | > 20 (Expected) | - | |
| MDA-MB-231 | Wild-Type | ~5-10 | [2] | |
| LMTK3-KO MDA-MB-231 | Knockout | > 20 (Expected) | - | |
| C36 | MCF7 | Wild-Type | 18.38 | [3] |
| T47D | Wild-Type | 17.51 | [3] | |
| MDA-MB-231 | Wild-Type | 16.19 | [3] |
Table 2: Effect of LMTK3 Knockout on Cell Viability This table illustrates the expected phenotypic change upon LMTK3 knockout, based on published observations.
| Cell Line | LMTK3 Status | Relative Cell Viability (% of WT) | Key Observation | Citation(s) |
| Ishikawa | Wild-Type | 100% | - | [11] |
| LMTK3 Knockdown | ~60-70% | Decreased proliferation, G1 arrest, increased apoptosis | [11] | |
| Bladder Cancer (EJ, UMUC3) | Wild-Type | 100% | - | [4] |
| LMTK3 Knockdown | ~50-60% | Suppressed cell growth and migration | [4] |
Expected Outcome: A potent LMTK3 inhibitor will show a significantly lower IC50 value in wild-type cells compared to LMTK3-KO cells. The KO cells, lacking the drug's primary target, should be largely resistant to the inhibitor, confirming its on-target specificity. Any residual activity in KO cells could suggest off-target effects. Furthermore, the phenotype of the LMTK3-KO cells (e.g., reduced proliferation) should phenocopy the effects of the inhibitor in wild-type cells.[4][11]
References
- 1. LMTK3 confers chemo-resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. A validated gRNA library for CRISPR/Cas9 targeting of the human glycosyltransferase genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. LMTK3 antibody (22899-1-AP) | Proteintech [ptglab.com]
- 11. Knockdown of LMTK3 in the Endometrioid Adenocarcinoma Cell Line Ishikawa: Inhibition of Growth and Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMTK3 Immunohistochemistry in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a significant protein in oncology research, playing a crucial role in tumor growth, therapy resistance, and metastasis in various cancers such as breast, bladder, and colorectal cancer.[1][2][3][4][5] Accurate detection and localization of LMTK3 in tumor tissues using immunohistochemistry (IHC) are vital for both basic research and clinical investigations. These application notes provide a detailed protocol for LMTK3 staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Data Presentation
The following table summarizes key reagents and conditions for successful LMTK3 immunohistochemical staining, based on commercially available antibodies and established protocols.
| Parameter | Recommendation | Source |
| Primary Antibody | Rabbit Polyclonal Anti-LMTK3 | [6] |
| Antibody Dilution | 1:200 - 1:500 | [6] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | [6][7] |
| Retrieval Solution | Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) | [7][8] |
| Incubation Time (Primary Antibody) | Overnight at 4°C or 15-30 minutes at room temperature | [7][8] |
| Detection System | Biotinylated secondary antibody followed by Streptavidin-HRP and DAB chromogen | [7][8] |
| Counterstain | Hematoxylin | [5][7] |
| Expected Localization | Cytoplasmic and/or nuclear | [3][5] |
Experimental Protocols
This section details the step-by-step methodology for performing immunohistochemical staining for LMTK3 on FFPE tumor tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3-5 minutes each.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a staining dish filled with Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[8]
5. Primary Antibody Incubation:
-
Dilute the primary LMTK3 antibody in an antibody diluent to the desired concentration (e.g., 1:200).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30 minutes at 37°C.[8]
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Apply Streptavidin-Biotin-Complex (SABC) conjugated to horseradish peroxidase (HRP) and incubate for 30 minutes at 37°C.[8]
-
Rinse with wash buffer (3 changes, 5 minutes each).
7. Chromogen Application:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor under a microscope.
-
Wash thoroughly with distilled water to stop the reaction.
8. Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with distilled water.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
10. Analysis:
-
Examine the slides under a light microscope. LMTK3 staining is typically observed in the cytoplasm and/or nucleus of tumor cells.[3][5] The staining intensity and percentage of positive cells can be scored to quantify LMTK3 expression.
Visualizations
LMTK3 Immunohistochemistry Workflow
Caption: Workflow for LMTK3 immunohistochemical staining.
LMTK3 Signaling Pathways in Cancer
LMTK3 is implicated in multiple signaling pathways that promote tumorigenesis.[3][4] It can enhance Estrogen Receptor alpha (ERα) activity in breast cancer, and also promotes cell proliferation and migration through the ERK/MAPK and AKT signaling pathways.[1][4][9]
Caption: LMTK3 signaling pathways in cancer.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 - Wikipedia [en.wikipedia.org]
- 4. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lemur tyrosine kinase-3 is a significant prognostic marker for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-LMTK3 Human Protein Atlas Antibody [atlasantibodies.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. LMTK3 Polyclonal Antibody (PA5-114391) [thermofisher.com]
- 9. Lemur Tyrosine Kinase-3 Suppresses Growth of Prostate Cancer Via the AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lmtk3-IN-1 solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lmtk3-IN-1, focusing on solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Lemur Tyrosine Kinase 3 (LMTK3).[1][2] It functions by binding to the ATP-binding site of LMTK3 and also promotes its degradation through the ubiquitin-proteasome pathway.[1][2][3] LMTK3 is a protein kinase implicated in various cancers, making this compound a valuable tool for cancer research.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[2]
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is 5 mg/mL, which corresponds to a molar concentration of 14.03 mM.[2] It is recommended to use ultrasonic treatment at a temperature below 60°C to facilitate dissolution.[2]
Q4: At what concentrations is this compound typically effective in in vitro assays?
A4: this compound has been shown to induce apoptosis in breast cancer cell lines at concentrations between 10-20 μM.[1][3] The half-maximal inhibitory concentration (IC50) for LMTK3 kinase activity is approximately 100 nM in in vitro kinase assays.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molar Mass | 356.3 g/mol | [2] |
| Solubility in DMSO | 5 mg/mL (14.03 mM) | [2] |
| Binding Affinity (Kd) | 2.5 μM | [1][2][3] |
| Effective Concentration (in vitro) | 10-20 μM (for apoptosis induction in BC cells) | [1][3] |
| IC50 (in vitro kinase assay) | ~100 nM | [7] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO.
-
Solution 1: Sonication. Briefly sonicate the solution in an ultrasonic water bath. This can help to break up any clumps of powder and facilitate dissolution.[2]
-
Solution 2: Gentle Warming. Gently warm the solution to a temperature not exceeding 60°C.[2] Avoid excessive heat, as it may degrade the compound.
-
Solution 3: Check Concentration. Ensure that you are not exceeding the maximum solubility of 5 mg/mL (14.03 mM) in DMSO.[2]
Problem: The compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Solution 1: Lower Final DMSO Concentration. Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. Higher concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate.
-
Solution 2: Serial Dilutions. Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before adding it to the aqueous medium.
-
Solution 3: Pre-warm the Medium. Pre-warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
-
Solution 4: Increase Final Volume. If possible, increase the final volume of your assay to further dilute the compound and the DMSO.
-
Solution 5: Use of Surfactants. For cell-free assays, consider the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.05%), to the assay buffer to improve solubility. However, be aware that surfactants can interfere with some biological assays and may not be suitable for cell-based experiments.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.563 mg of this compound (Molar Mass = 356.3 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes, ensuring the water temperature does not exceed 60°C.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[3]
Dilution of this compound for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in a well to get a final concentration of 10 µM.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gently swirling the plate.
Visualizations
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound | 2764850-23-7 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 6. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lmtk3-IN-1 for Cancer Cell Inhibition
This technical support hub is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of LMTK3 inhibitors, such as Lmtk3-IN-1, for achieving maximum cancer cell inhibition. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is LMTK3 and what is its role in cancer?
A1: LMTK3, or Lemur Tyrosine Kinase 3, is a protein kinase that has been identified as a significant factor in the development and progression of several types of cancer, including breast, bladder, lung, and colorectal cancers.[1][2][3][4] It is involved in various signaling pathways that drive tumor growth, invasion, metastasis, and resistance to therapies.[1][2][5][6]
Q2: How does this compound function?
A2: this compound is a small molecule inhibitor specifically designed to block the kinase activity of LMTK3. By doing so, it disrupts the signaling pathways that cancer cells depend on for their proliferation and survival. For example, LMTK3 is known to regulate the activity of Estrogen Receptor Alpha (ERα) and is also involved in the ERK/MAPK pathway.[1][3][5] The inhibition of LMTK3 can result in reduced cancer cell proliferation and an increase in apoptosis, or programmed cell death.[3][7]
Q3: In which types of cancer has the inhibition of LMTK3 demonstrated effectiveness?
A3: Research indicates that LMTK3 is overexpressed in a range of cancers, and its inhibition has shown potential in various cancer cell lines. These include but are not limited to breast cancer, bladder cancer, non-small cell lung cancer, gastric cancer, and colorectal cancer.[1][3][4]
Q4: What are the identified downstream effects of LMTK3 inhibition?
A4: The inhibition of LMTK3 has been observed to produce several downstream effects, such as:
-
A decrease in the phosphorylation of its substrates.[8]
-
Arrest of the cell cycle at the G2/M phase.[3]
-
Modulation of the ERK/MAPK and ERα signaling pathways.[1][3]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: I am observing significant variability in the IC50 values for this compound across my replicate experiments. What could be the underlying cause?
A: Significant variability in IC50 values can arise from multiple experimental factors. Below is a checklist of potential causes and their corresponding solutions:
-
Cell Health and Passage Number:
-
Cause: The health, stress levels, and passage number of your cells can influence their response to treatment.
-
Solution: It is crucial to use healthy, low-passage cells for your experiments. Also, maintaining a consistent cell seeding density across all experimental setups is recommended.
-
-
Inhibitor Preparation and Storage:
-
Cause: Inconsistencies in the concentration of the inhibitor can result from improper dissolution or storage.
-
Solution: Ensure that this compound is completely dissolved in the appropriate solvent (e.g., DMSO). To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.
-
-
Assay Conditions:
-
Cause: Variations in incubation times, concentrations of reagents, or settings on the plate reader can introduce variability.
-
Solution: Standardize your experimental protocol. Use a consistent incubation period for both the inhibitor and the viability reagent. Ensure all reagents are thoroughly mixed and at the correct temperature.
-
Issue 2: this compound Demonstrates Lower Than Expected Efficacy
Q: The inhibitory effect of this compound on my cancer cell line is significantly lower than what has been reported in the literature. What could be the reason for this discrepancy?
A: Several factors could be contributing to the lower-than-expected efficacy of the inhibitor:
-
Cell Line Specificity:
-
Cause: Sensitivity to LMTK3 inhibition can differ greatly among cancer cell lines due to their unique genetic makeup and dependencies on various signaling pathways.
-
Solution: Confirm that the cell line you are using has been reported to be sensitive to LMTK3 inhibition. You may find it beneficial to screen a panel of different cell lines to identify a more suitable model.
-
-
LMTK3 Expression Levels:
-
Cause: The effectiveness of an LMTK3 inhibitor often correlates with the level of LMTK3 protein expression in the cancer cells.
-
Solution: It is advisable to perform a western blot to quantify the expression level of LMTK3 in your cell line and compare it with published data from sensitive cell lines.
-
-
Drug Efflux Pumps:
-
Cause: Certain cancer cells possess the ability to actively transport drugs out of the cell, which can lower the intracellular concentration of the inhibitor.
-
Solution: You might consider a co-treatment with an inhibitor of drug efflux pumps, such as verapamil for P-glycoprotein, to determine if this enhances the effectiveness of this compound.
-
Issue 3: Inconsistent Western Blot Results for LMTK3 Downstream Targets
Q: I am not observing a consistent reduction in the phosphorylation of LMTK3's downstream targets following treatment with this compound. What should I investigate?
A: This issue may be due to a number of experimental variables:
-
Time Course of Inhibition:
-
Cause: The impact of the inhibitor on downstream signaling may be transient and time-dependent.
-
Solution: Performing a time-course experiment will help in identifying the optimal time point to observe the maximal inhibition of downstream target phosphorylation.
-
-
Antibody Quality:
-
Cause: The antibodies being used for the western blot may lack the necessary specificity or sensitivity.
-
Solution: It is important to validate your primary antibodies using appropriate positive and negative controls. Use antibodies that are well-documented for the specific phosphorylation sites you are examining.
-
-
Loading Controls:
-
Cause: Inaccurate protein quantification and uneven loading can result in misleading data.
-
Solution: Employ a reliable loading control, such as GAPDH or β-actin, to ensure equal protein loading in all lanes of your gel.
-
Quantitative Data
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for the potent LMTK3 inhibitor, C36, in several breast cancer cell lines after a 72-hour treatment period.[8]
| Cell Line | IC50 (µM) |
| MCF7 | 15.2 |
| T47D | 18.5 |
| MDA-MB-231 | 12.8 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Be sure to include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for LMTK3 Pathway Analysis
This protocol is designed to assess the impact of this compound on the phosphorylation of its downstream targets.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling them in Laemmli buffer and then load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total LMTK3, phosphorylated downstream targets (e.g., p-ERK), total downstream targets (e.g., total ERK), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the intensity of the bands using image analysis software and normalize the results to the loading control.
Visualizations
Caption: LMTK3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LMTK3 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Lmtk3-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Lmtk3-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and activity. Below is a summary of the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2 years | Protect from light. |
| In Solvent (DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use for shorter-term storage.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound.
1. What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Lemur Tyrosine Kinase 3 (LMTK3). It functions by promoting the degradation of LMTK3 through the ubiquitin-proteasome pathway.[1] This leads to the induction of apoptosis in various cancer cell lines.
2. How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For a 5 mg/mL stock solution, dissolve the compound in DMSO and facilitate dissolution by ultrasonic treatment and warming to 60°C. It is recommended to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can negatively impact solubility.[1][2]
3. What is the recommended method for preparing working solutions in cell culture media?
To prepare a working solution, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity. A vehicle control using the same concentration of DMSO in the culture medium should always be included in your experiments.
4. Can this compound be used in vivo?
Yes, this compound has been shown to have anti-cancer activity in in vivo breast cancer mouse models.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
Q1: I observed precipitation when I diluted my this compound DMSO stock solution in my aqueous buffer/cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Lower the final concentration: The compound may not be soluble at the desired final concentration in your aqueous medium. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the DMSO concentration (with caution): While the general recommendation is to keep the final DMSO concentration below 0.5%, some cell lines can tolerate slightly higher concentrations (up to 1%). Perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.
-
Use a surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the buffer can help maintain the solubility of hydrophobic compounds. However, check for compatibility with your specific assay.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection of the solid compound or its DMSO stock solution can sometimes indicate degradation. Signs of degradation may include:
-
Color change: A noticeable change in the color of the powder or solution.
-
Precipitation in the stock solution: If you observe precipitate in your DMSO stock solution that does not dissolve upon gentle warming, the compound may have degraded or precipitated out of solution.
-
Unexpected experimental results: A loss of potency or inconsistent results compared to previous experiments can be an indicator of compound degradation.
For a more definitive assessment of compound integrity, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity and identity of the compound.[3][4][5][6]
Q3: I am not observing the expected inhibitory effect of this compound in my experiments. What could be the reason?
A3: Several factors could contribute to a lack of expected activity:
-
Suboptimal concentration: Ensure you are using a concentration range that is appropriate for your cell line and assay. The effective concentration can vary between different cell types. A dose-response experiment is recommended to determine the optimal concentration.
-
Incorrect storage or handling: Improper storage or repeated freeze-thaw cycles of the DMSO stock can lead to degradation of the compound.
-
Cell line characteristics: The expression level of LMTK3 can vary significantly between different cell lines. Verify the expression of LMTK3 in your cell line of interest by western blot.
-
Assay conditions: Ensure that your experimental conditions (e.g., cell density, incubation time) are optimized.
-
Compound degradation: As mentioned above, the compound may have degraded.
Q4: I am observing unexpected or off-target effects. What should I do?
A4: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.
-
Review the selectivity profile: this compound (also known as C28) and a similar compound, C36, have been profiled against a panel of kinases. Reviewing these selectivity profiles may provide insights into potential off-target interactions.[7]
-
Use multiple readouts: To confirm that the observed phenotype is due to LMTK3 inhibition, use multiple downstream readouts of the LMTK3 signaling pathway.
-
Perform rescue experiments: If possible, perform a rescue experiment by overexpressing a resistant form of LMTK3 to see if it reverses the observed phenotype.
-
Use a structurally different LMTK3 inhibitor: If available, using another LMTK3 inhibitor with a different chemical scaffold can help confirm that the observed effects are due to on-target inhibition.
Experimental Protocols
Below are detailed protocols for common experiments involving this compound.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration below 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol describes how to detect changes in LMTK3 protein levels and downstream signaling upon treatment with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Anhydrous DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LMTK3, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound and in designing experiments.
Caption: LMTK3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2764850-23-7 | MOLNOVA [molnova.com]
- 3. moravek.com [moravek.com]
- 4. Monitoring compound integrity with cytochrome P450 assays and qHTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming LMTK3-IN-1 Resistance
Welcome to the technical support center for LMTK3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the LMTK3 inhibitor, this compound, and troubleshooting potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is Lemur Tyrosine Kinase 3 (LMTK3), a serine/threonine kinase that has been identified as an oncogene in various cancers, including breast, lung, gastric, and colorectal cancers.[1][2] LMTK3 promotes tumor growth, invasion, metastasis, and therapy resistance.[3][4] this compound and similar potent inhibitors, such as C28, function by inducing the proteasome-mediated degradation of the LMTK3 protein.[5][6] This is achieved through a process known as chaperone deprivation, where the inhibitor disrupts the interaction between LMTK3 and its stabilizing chaperone protein, HSP90.[6][7]
Q2: What are the expected downstream effects of LMTK3 inhibition in sensitive cancer cell lines?
A2: Inhibition of LMTK3 is expected to produce several anti-cancer effects. These include:
-
Decreased Cell Proliferation and Viability: LMTK3 inhibition leads to G2/M cell cycle arrest and apoptosis.[5][8]
-
Reduced Invasion and Metastasis: LMTK3 promotes cancer cell invasion through the GRB2-mediated induction of integrin β1.[9] Its inhibition is expected to decrease cell motility and invasive capabilities.[10]
-
Modulation of Key Signaling Pathways: LMTK3 is known to activate the ERK/MAPK pathway and regulate Estrogen Receptor-alpha (ERα) signaling.[3][8] Inhibition of LMTK3 should lead to decreased phosphorylation of MEK and ERK1/2 and reduced ERα activity.[8][11]
-
Re-sensitization to other therapies: LMTK3 is implicated in resistance to endocrine therapies like tamoxifen and cytotoxic agents like doxorubicin.[1][12][13] Inhibition of LMTK3 can re-sensitize resistant cells to these treatments.[12][13]
Q3: In which cancer types has LMTK3 overexpression been implicated?
A3: High expression of LMTK3 has been associated with poor prognosis and tumor progression in a variety of malignancies, including:
Troubleshooting Guides
Issue 1: No significant decrease in cell proliferation or viability is observed after treatment with this compound.
| Question | Possible Cause & Troubleshooting Steps |
| Are you using an appropriate concentration and duration of this compound? | 1. Titration Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. 2. Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Is the LMTK3 protein expressed in your cell line and is the inhibitor engaging its target? | 1. Verify LMTK3 Expression: Confirm LMTK3 protein expression in your cell line via Western Blot. 2. Confirm Target Degradation: Treat cells with this compound and assess LMTK3 protein levels by Western Blot. A potent inhibitor should lead to a significant reduction in LMTK3 protein.[5][6] |
| Are downstream signaling pathways being affected as expected? | 1. Check ERK/MAPK Pathway: Analyze the phosphorylation status of MEK and ERK1/2 via Western Blot. Inhibition of LMTK3 should decrease their phosphorylation.[8] 2. Assess ERα Levels (if applicable): In ER-positive breast cancer cells, check for a decrease in ERα protein levels following treatment.[6] |
Issue 2: LMTK3 protein levels decrease after treatment, but the cells remain resistant.
| Question | Possible Cause & Troubleshooting Steps |
| Have the cancer cells developed mechanisms of acquired resistance? | 1. Activation of Bypass Signaling Pathways: Constitutive activation of parallel survival pathways can compensate for LMTK3 inhibition. For example, persistent activation of the STAT3 pathway is a known mechanism of drug resistance in many cancers.[16][17] - Action: Profile the activity of major survival pathways (e.g., PI3K/AKT, STAT3) in resistant cells compared to sensitive cells. Consider combination therapy with inhibitors of these activated pathways. 2. Alterations in Gene Expression: Resistance can arise from changes in the expression of genes that regulate apoptosis or cell cycle. For instance, LMTK3 overexpression has been shown to differentially regulate over 700 genes in the presence of doxorubicin.[1][18] - Action: Perform RNA-sequencing to compare the transcriptomic profiles of sensitive and resistant cells to identify upregulated survival genes or downregulated tumor suppressor genes. |
| Could alternative splicing be playing a role in resistance? | 1. Expression of Alternative Splice Variants: Aberrant alternative splicing is a known driver of drug resistance, leading to the expression of protein isoforms that may not be effectively targeted or that may have altered functions.[19][20][21] - Action: Investigate the expression of LMTK3 splice variants in resistant cells using RT-PCR and sequencing. It is possible that a variant that is not effectively bound by this compound is being expressed. |
Quantitative Data Summary
The following table summarizes the expected impact of LMTK3 inhibition on key downstream molecules and processes based on published data.
| Parameter | Cell Line Context | Effect of LMTK3 Inhibition/Knockdown | Reference |
| p-MEK / p-ERK1/2 | Bladder Cancer Cells | Decreased Phosphorylation | [8] |
| ERα Protein Levels | ER+ Breast Cancer Cells | Decreased Protein Levels | [6][11] |
| Cell Proliferation | Bladder Cancer Cells | Inhibition of Cell Growth | [8] |
| Cell Invasion | Breast Cancer Cells | Significantly Inhibited Invasion | [10] |
| Apoptosis | Bladder Cancer Cells | Increased Apoptosis | [8] |
| Tumor Growth (in vivo) | Breast Cancer Xenograft | Reduced Tumor Volume | [6][10][11] |
Experimental Protocols
1. Western Blot for LMTK3 Degradation and Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LMTK3, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
3. Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Suspend cells in serum-free medium and seed them into the upper chamber.
-
Treatment: Add this compound or vehicle control to both the upper and lower chambers. The lower chamber should contain a chemoattractant (e.g., medium with 10% FBS).
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of invading cells in several microscopic fields and calculate the average.
Visualizations
Caption: LMTK3 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. LMTK3 confers chemo-resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LMTK3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinase LMTK3 promotes invasion in breast cancer through GRB2-mediated induction of integrin β₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. LMTK3 is implicated in endocrine resistance via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 15. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aberrant RNA Splicing in Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving Lmtk3-IN-1 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lmtk3-IN-1 in in vivo experiments. The focus is on addressing challenges related to the compound's bioavailability.
Troubleshooting Guide
Low or variable bioavailability of this compound can be a significant hurdle in obtaining reliable and reproducible in vivo data. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility | This compound (also known as C28) has limited solubility in common aqueous vehicles.[1] | - Formulation Optimization: Prepare this compound in a vehicle of 5% dextrose with a 25%:75% v/v ratio of PEG400.[2] - Alternative Strategies: For poorly soluble kinase inhibitors, consider advanced formulation approaches such as lipid-based formulations, amorphous solid dispersions, or particle size reduction (micronization or nanonization).[3][4] |
| Inconsistent Plasma Concentrations | This can result from variable absorption due to the compound's physicochemical properties and the physiological state of the animal. Many kinase inhibitors are classified as BCS Class II or IV, indicating low solubility and/or permeability.[5][6] | - Standardize Administration: Ensure consistent oral gavage technique and volume across all animals. - Fasting: Consider a brief fasting period before oral administration to reduce variability in gastrointestinal contents, which can affect drug absorption. - Formulation Homogeneity: Ensure the dosing solution is well-mixed and homogenous before each administration to prevent dose variability. |
| Short In Vivo Half-Life | Pharmacokinetic studies of a similar LMTK3 inhibitor (C36) indicated a short half-life of 22 minutes, suggesting rapid clearance.[7] While specific data for this compound's oral half-life is not detailed, a short half-life necessitates careful planning of dosing and sampling schedules. | - Dosing Regimen: Based on the compound's pharmacokinetic profile, a more frequent dosing schedule may be required to maintain therapeutic concentrations. - Pharmacokinetic Modeling: Conduct a preliminary pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing regimen for efficacy studies. |
| High Inter-Animal Variability | Differences in metabolism and absorption among individual animals can lead to significant variations in plasma exposure. | - Increase Sample Size: A larger cohort of animals can help to statistically account for inter-individual variability. - Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulations (with a suitable washout period) can help to minimize inter-animal variation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published in vivo studies, a vehicle consisting of 5% dextrose and a 25%:75% v/v mixture of PEG400 has been successfully used for the oral administration of this compound (C28) in mice.[2]
Q2: What is the expected oral bioavailability of this compound?
A2: One study reported a calculated oral bioavailability (F%) of 130% for this compound (C28) in mice.[2] However, the authors noted that F% values exceeding 100% can sometimes be observed due to certain pharmacokinetic conditions and may not reflect the true absolute bioavailability.[2] It is important to perform your own pharmacokinetic studies to determine the bioavailability in your specific experimental setup.
Q3: How can I improve the solubility of this compound for my in vivo studies?
A3: this compound has been noted to be only slightly soluble in DMSO and ethanol.[1] To improve solubility for in vivo use, consider the following:
-
Co-solvents: As mentioned, a PEG400 and dextrose solution has been shown to be effective.[2]
-
Lipid-Based Formulations: These can enhance the absorption of lipophilic drugs.[3]
-
Amorphous Solid Dispersions: This technique can improve the dissolution rate and oral bioavailability of poorly soluble compounds.[3]
Q4: What are the key signaling pathways regulated by Lmtk3?
A4: Lmtk3 is involved in several oncogenic signaling pathways. Understanding these can be crucial for designing pharmacodynamic studies. Key pathways include:
-
ERK/MAPK Pathway: Lmtk3 has been shown to promote tumorigenesis in bladder cancer through the activation of the ERK/MAPK signaling pathway.[8]
-
Estrogen Receptor Alpha (ERα) Signaling: Lmtk3 regulates ERα activity at both the mRNA and protein levels, which is significant in breast cancer.[8] It can protect ERα from degradation and enhance its transcription.[8]
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of this compound in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of this compound. It is essential to adapt this protocol to your specific laboratory conditions and adhere to all institutional and national guidelines for animal welfare.
1. Animal Model:
-
Species: Balb/c or other appropriate mouse strain.
-
Age/Weight: 8-10 weeks old, 20-25g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Formulation Preparation:
-
Vehicle: 5% dextrose, PEG400.
-
Preparation: Prepare a stock solution of this compound in PEG400. On the day of the experiment, dilute the stock solution with 5% dextrose to the final desired concentration. The final vehicle composition should be 25% PEG400 and 75% 5% dextrose solution.[2] Ensure the final solution is clear and homogenous.
3. Study Design:
-
Groups:
-
Group 1 (Oral): Administer this compound orally via gavage.
-
Group 2 (Intravenous - for absolute bioavailability): Administer this compound intravenously via tail vein injection. A lower dose is typically used for the IV route.
-
-
Dose: A dose of 10 mg/kg has been used for oral administration in efficacy studies.[1] The dose for the pharmacokinetic study should be selected based on preliminary toxicity and efficacy data.
-
Fasting: Fast animals for 4-6 hours before dosing, with free access to water.
4. Dosing and Sampling:
-
Oral Administration: Administer a single dose of the this compound formulation by oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in plasma samples.
6. Pharmacokinetic Analysis:
-
Parameters: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
-
Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Lmtk3 signaling pathways in cancer.
Caption: Workflow for in vivo bioavailability study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Lmtk3-IN-1 dose-response curve analysis issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lmtk3-IN-1 in dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a dose-dependent effect of this compound on my cells?
A1: There are several potential reasons for a flat dose-response curve:
-
Cell Line Insensitivity: The cell line you are using may not be sensitive to LMTK3 inhibition. LMTK3 expression and its importance in cellular proliferation can vary between cell lines.[1][2] Consider verifying LMTK3 expression in your cell line of choice via western blot or qPCR.
-
Incorrect Dose Range: The concentrations of this compound used may be too low to elicit a response. Based on published data for similar LMTK3 inhibitors, you may need to test a broader range of concentrations, potentially up to the micromolar range.[3]
-
Compound Instability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The incubation time may be too short for the inhibitor to exert its effects. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).[3]
Q2: My dose-response data shows high variability between replicates. What can I do to improve consistency?
A2: High variability can obscure the true dose-response relationship. To improve consistency:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment are a common source of variability.
-
Pipetting Accuracy: Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions of the inhibitor.[4]
-
Edge Effects: "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples, or ensure they are filled with media to maintain humidity.
-
Reagent Homogeneity: Ensure all reagents, including the cell suspension and drug dilutions, are thoroughly mixed before dispensing into the wells.[4]
Q3: The IC50 value I calculated is significantly different from published values for LMTK3 inhibitors. Why might this be?
A3: Discrepancies in IC50 values can arise from several factors:
-
Different Experimental Conditions: The IC50 value is highly dependent on the experimental conditions. Factors such as the cell line used, cell seeding density, incubation time, and the specific viability assay employed can all influence the calculated IC50.[5][6]
-
ATP Concentration (for in vitro kinase assays): If you are performing a cell-free kinase assay, the concentration of ATP can significantly impact the apparent potency of an ATP-competitive inhibitor.[6]
-
Data Analysis Method: The method used to fit the dose-response curve and calculate the IC50 can also lead to variations. Ensure you are using a standard non-linear regression model.
Q4: My dose-response curve has an unusual shape (e.g., it is not sigmoidal). What could be the cause?
A4: A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Solubility: At high concentrations, this compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. Check the solubility of the compound in your culture medium.
-
Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes, leading to a complex dose-response relationship.[7]
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., by reacting with the detection reagents).[4] Consider running a control experiment with the inhibitor in cell-free media to check for assay interference.
Quantitative Data Summary
The following table summarizes reported IC50 values for the LMTK3 inhibitor C36, a compound related to this compound, in various breast cancer cell lines.
| Cell Line | Receptor Status | IC50 (µM) | Assay Duration |
| MCF7 | ER+, PR+, HER2- | 18.38 | 72 hours |
| T47D | ER+, PR+, HER2- | 16.19 | 72 hours |
| MDA-MB-231 | Triple-Negative | 17.56 | 72 hours |
| Data sourced from reference[3]. |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay to Determine this compound Dose-Response Curve
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control (medium with the same final concentration of DMSO) to each well. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: LMTK3 signaling pathways and point of inhibition.
References
- 1. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
Preventing degradation of Lmtk3-IN-1 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Lmtk3-IN-1 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as C28, is a potent and selective ATP-competitive inhibitor of Lemur Tyrosine Kinase 3 (LMTK3).[1][2][3][4] Its primary mechanism of action is to induce the proteasome-mediated degradation of the LMTK3 protein.[1][3][4] By binding to LMTK3, the inhibitor disrupts the interaction between LMTK3 and its chaperone protein, HSP90, which is required for LMTK3's stability. This leads to the ubiquitination and subsequent degradation of LMTK3 by the proteasome.
Q2: How should I store this compound stock solutions?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for stock solution storage are summarized in the table below.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO.[2][4] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 5 mg/mL (14.03 mM).[4]
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported in publicly available literature. Small molecule inhibitors can be susceptible to degradation under these conditions. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. If you suspect degradation is affecting your results, you can perform a stability study as outlined in the troubleshooting section.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | Degradation of this compound in cell culture media. | Prepare fresh dilutions of the inhibitor in media for each experiment. Minimize the time the inhibitor is in the media before being added to the cells. Consider performing a time-course experiment to see if the effect of the inhibitor diminishes over longer incubation periods. You can also perform a stability test using HPLC-MS (see protocol below). |
| Improper storage of stock solutions. | Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are within the recommended use-by dates.[1] Avoid repeated freeze-thaw cycles. | |
| Incorrect final concentration. | Double-check all dilution calculations. Use calibrated pipettes for accurate volume measurements. | |
| Unexpected off-target effects | High concentration of this compound. | Use the lowest effective concentration of the inhibitor. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) and that a vehicle control (media with the same concentration of DMSO) is included in your experiments. | |
| Precipitation of this compound in cell culture media | Poor solubility. | This compound has limited solubility in aqueous solutions.[2] Ensure the final concentration of the inhibitor does not exceed its solubility limit in your cell culture media. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower final concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound into your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Immediately after collection, process the samples to stop any further degradation. This can be done by adding an equal volume of cold acetonitrile to precipitate proteins, followed by centrifugation to clarify the supernatant.
-
Analyze the samples by HPLC-MS.
-
Chromatography: Use a C18 reversed-phase column. A typical gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Monitor the parent ion of this compound (m/z for C18H11F3N4O).
-
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Data Interpretation:
A significant decrease in the peak area of this compound over time indicates degradation. This information can help you design your experiments to minimize the impact of inhibitor instability.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for this compound Stability Assay.
References
How to select the right cell line for Lmtk3-IN-1 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines for experiments involving Lmtk3-IN-1 and for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is LMTK3 and what is its role in cancer?
Lemur Tyrosine Kinase 3 (LMTK3) is a protein kinase that has been identified as a key player in the development and progression of various cancers.[1][2] It is often overexpressed in malignant tumors and contributes to oncogenesis through diverse mechanisms.[1][3] High LMTK3 expression is frequently associated with poorer clinical outcomes.[3]
Key functions of LMTK3 in cancer include:
-
Promoting Tumor Growth and Proliferation: LMTK3 has been shown to encourage cancer cell proliferation.[4][5]
-
Enhancing Cell Invasion and Migration: It plays a role in the early stages of metastasis by stimulating changes in cell adhesion and the cytoskeleton.[1][4]
-
Conferring Therapy Resistance: LMTK3 is implicated in resistance to both endocrine therapies and cytotoxic chemotherapy in breast cancer.[3][6][7]
-
Regulating Key Signaling Pathways: LMTK3 influences several critical signaling pathways, including the Estrogen Receptor α (ERα) pathway and the ERK/MAPK pathway.[3][5]
Q2: What is this compound and how does it work?
This compound is a representative small molecule inhibitor designed to target the kinase activity of LMTK3. LMTK3 inhibitors, such as the well-characterized compounds C28 and C36, act by binding to the LMTK3 protein.[8][9][10] For instance, the inhibitor C28 is ATP-competitive and promotes the proteasome-mediated degradation of the LMTK3 protein.[8][11] By inhibiting LMTK3, these compounds aim to block its oncogenic functions, leading to decreased cancer cell proliferation and increased apoptosis (programmed cell death).[8][9][12]
Q3: Why is selecting the right cell line so critical for my this compound experiment?
The choice of cell line is fundamental to the success and relevance of your experiment for several reasons:
-
Target Presence: The most crucial factor is the expression level of LMTK3. The inhibitory effect of this compound will be most apparent and measurable in cell lines with high endogenous expression of LMTK3.
-
Biological Context: LMTK3's function can be context-dependent. Selecting a cell line from a cancer type where LMTK3 is a known driver (e.g., specific types of breast or bladder cancer) ensures that the experimental model is clinically relevant.[1][5]
-
Pathway Activation: The downstream effects of LMTK3 inhibition depend on the specific signaling pathways active in the cell line. For example, if you are studying the interplay between LMTK3 and the ERα pathway, an ERα-positive breast cancer cell line is essential.[3]
-
Reproducibility and Comparability: Using well-characterized and established cell lines allows for the comparison of results across different studies and ensures the reproducibility of your findings.
Q4: Which cancer types are known to have high LMTK3 expression?
LMTK3 has been found to be overexpressed in a variety of human cancers, where it often correlates with disease progression and a poorer prognosis.[1]
| Cancer Type | Relevance of LMTK3 Overexpression |
| Breast Cancer | Associated with tumor growth, metastasis, and resistance to endocrine therapy and chemotherapy.[2][3][6] |
| Bladder Cancer | Positively correlated with cancer progression and worse overall survival.[1][5] |
| Colorectal Cancer | High expression is linked to poorer overall survival and chemoresistance.[1][13] |
| Gastric Cancer | LMTK3 has been identified as a reliable biomarker.[14] |
| Lung Cancer | High expression of LMTK3 predicts an unfavorable clinical prognosis in non-small cell lung cancer.[5] |
| Thyroid Cancer | LMTK3 is more abundant in patients with more advanced disease.[15] |
| GIST & Melanoma | LMTK3 has been identified as an important regulator of oncogenic KIT expression and activity in KIT-mutant cancers.[16] |
Q5: What are some recommended cell lines for this compound experiments?
The selection of a cell line should be guided by your research question and the cancer type of interest. Below are some commonly used cell lines in LMTK3 research.
| Cell Line | Cancer Type | Key Characteristics |
| MCF7 | Breast Cancer | ERα-positive; often used to study LMTK3's role in endocrine resistance.[4] |
| T47D | Breast Cancer | ERα-positive; used in proliferation and tumor growth studies.[4][12] |
| MDA-MB-231 | Breast Cancer | Triple-negative (ERα-negative); suitable for studying LMTK3's role in invasion independent of ERα.[4][12] |
| SW579 | Thyroid Carcinoma | Used to study the effects of LMTK3 silencing on invasiveness and apoptosis.[15] |
| RKO / SW837 | Colorectal Cancer | Show high levels of LMTK3 expression.[13] |
| KIT-mutant GIST and Melanoma cell lines | GIST / Melanoma | Used to investigate LMTK3's role in regulating the KIT pathway.[16] |
Q6: Should I use a cell line with high endogenous LMTK3 expression or create a stable overexpression model?
Both approaches have their merits and are suitable for different experimental goals.
-
High Endogenous Expression: Using cell lines that naturally overexpress LMTK3 provides a more physiologically relevant model. This is ideal for screening the effects of this compound on cancer cell viability and for studying the existing, native signaling pathways.
-
Overexpression Systems: Creating a stable cell line that overexpresses LMTK3 (e.g., MCF7/LMTK3 or T47D/LMTK3) is a powerful tool for mechanistic studies.[4] It allows for a direct comparison with the parental cell line (which has lower LMTK3 levels) to isolate the specific effects of LMTK3. This is particularly useful for confirming that the effects of an inhibitor are on-target.
Q7: How can I verify LMTK3 expression in my chosen cell line?
Before starting your experiments with this compound, it is crucial to confirm the LMTK3 protein levels in your selected cell line(s). The most common and reliable method is Western Blotting . This technique will allow you to quantify the amount of LMTK3 protein present in a cell lysate. Comparing the expression across several cell lines can help you choose the most suitable one for your study.
LMTK3 Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving LMTK3 and a recommended workflow for cell line selection.
Caption: LMTK3 integrates multiple oncogenic signaling pathways.
Caption: Workflow for selecting and validating a cell line.
Troubleshooting Guide
Problem: this compound shows low potency or no effect in my chosen cell line.
| Possible Cause | Suggested Solution |
| Low or absent LMTK3 expression. | Verify LMTK3 protein levels via Western Blot. If expression is low, select an alternative cell line with higher documented expression or use a model that overexpresses LMTK3. |
| Cell line is not dependent on LMTK3 signaling. | Even with high LMTK3 expression, the cell line's survival may be driven by other, more dominant oncogenic pathways. Consider using a cell line from a cancer type where LMTK3 is a known driver, such as ER-positive breast cancer or certain bladder cancers.[3][5] |
| Incorrect inhibitor concentration or treatment duration. | Perform a dose-response experiment with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal experimental conditions. |
| Inhibitor instability. | Ensure the inhibitor is properly stored and prepared according to the manufacturer's instructions. Use freshly prepared solutions for each experiment. |
Problem: I'm observing high off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor lacks specificity at high concentrations. | Use the lowest effective concentration of this compound possible, as determined by your dose-response curve. High concentrations are more likely to inhibit other kinases. |
| Cellular context. | The observed phenotype might be a result of inhibiting a different kinase that is critical in your specific cell line. Review selectivity data for your specific inhibitor if available. |
| Confirming on-target effect. | Use a rescue experiment. After treating with the inhibitor, introduce a version of LMTK3 that is resistant to the inhibitor. If the effect is reversed, it confirms the phenotype is on-target. Alternatively, use siRNA to knockdown LMTK3 and see if it phenocopies the effect of the inhibitor.[1] |
Experimental Protocols
Protocol 1: Western Blot for LMTK3 Protein Expression
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LMTK3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) to Determine IC50
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
-
Assay Procedure (CellTiter-Glo® example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the results as percent viability versus inhibitor concentration (on a log scale) and use a non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Decision-Making Flowchart
This flowchart provides a logical guide to selecting the most appropriate cell line for your this compound experiment.
Caption: A logical guide for cell line selection.
References
- 1. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of lemur tyrosine kinase 3 in health and disease [ricerca.unityfvg.it]
- 3. LMTK3 - Wikipedia [en.wikipedia.org]
- 4. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 5. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LMTK3 confers chemo-resistance in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 8. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - The inhibitory properties of a novel, selective LMTK3 kinase inhibitor - University of Sussex - Figshare [sussex.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lemur tyrosine kinase-3 (LMTK3) induces chemoresistance to cetuximab in colorectal cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. LMTK3 as a novel regulator of oncogenic KIT in KIT-mutant cancers. - ASCO [asco.org]
Navigating Inconsistent Results with Lmtk3-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Lmtk3-IN-1 (also known as C28) is a potent and selective ATP-competitive inhibitor of Lemur Tyrosine Kinase 3 (LMTK3), a key player in various oncogenic signaling pathways.[1][2][3] While a valuable tool in cancer research, experimental inconsistencies can arise. This guide provides troubleshooting strategies and detailed information to help you achieve reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of LMTK3.[1][4] It functions by inducing the proteasome-mediated degradation of the LMTK3 protein.[1][3][5] This leads to a downstream impact on signaling pathways regulated by LMTK3, such as the ERK/MAPK pathway.[6][7]
Q2: I am not observing the expected decrease in cell viability after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of effect on cell viability. Please refer to the troubleshooting section below for a detailed breakdown of potential causes and solutions, including issues related to inhibitor stability, cell line specificities, and experimental setup.
Q3: Are there known off-target effects of this compound?
A3: While generally selective, this compound (C28) has been shown to inhibit other kinases at certain concentrations, including CDC-like kinase 2 (Clk2), dual-specificity tyrosine phosphorylation-regulated kinase 1α (DYRK1α), homeodomain-interacting protein kinase 2 (HIPK2), and IL-1 receptor-associated kinase 4 (IRAK4).[8] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is slightly soluble in DMSO and ethanol.[8] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1]
Troubleshooting Guide
Issue 1: Reduced or No Inhibitor Activity
If you are observing diminished or no effect of this compound on your experimental outcomes, such as cell proliferation or downstream signaling, consider the following possibilities:
| Potential Cause | Recommended Action |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.[1] Confirm the inhibitor's integrity if possible. |
| Solubility Issues | Ensure complete dissolution of the inhibitor in the recommended solvent (e.g., DMSO) before diluting in culture medium.[8] Visually inspect for any precipitation. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell types.[9] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Verify LMTK3 expression in your cell line of interest.[10] Consider using a positive control cell line known to be sensitive to LMTK3 inhibition. |
| Suboptimal Treatment Duration | The inhibitor's effect may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration. |
Issue 2: Inconsistent Results Between Experiments
Variability in results across different experimental runs is a common challenge. The following steps can help improve reproducibility:
| Potential Cause | Recommended Action |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and serum concentrations in your culture medium. |
| Assay Variability | Standardize all experimental steps, including incubation times, reagent concentrations, and instrument settings. |
| Inhibitor Concentration | Use freshly diluted inhibitor for each experiment from a validated stock solution to avoid concentration errors. |
| Biological Variation | Acknowledge inherent biological variability. Perform a sufficient number of biological replicates to ensure statistical significance. |
Experimental Protocols
Western Blot Analysis of LMTK3 and Downstream Targets
This protocol is designed to assess the effect of this compound on the protein levels of LMTK3 and key downstream signaling molecules like phosphorylated ERK1/2.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LMTK3, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
LMTK3 Signaling Pathway
LMTK3 is implicated in multiple signaling pathways that promote tumorigenesis.[6][11] A key pathway involves the activation of the ERK/MAPK cascade.[6][7] LMTK3 can also regulate the stability of Estrogen Receptor alpha (ERα).[11][12]
Caption: LMTK3 signaling pathways and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Activity
This workflow provides a logical sequence of steps to diagnose and resolve issues with inconsistent experimental results.
Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LMTK3 - Wikipedia [en.wikipedia.org]
- 3. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2764850-23-7 | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lemur tyrosine kinase-3 (LMTK3) induces chemoresistance to cetuximab in colorectal cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Optimizing Western Blot for Phospho-LMTK3 Detection
Welcome to the technical support center for the detection of phosphorylated Lemur Tyrosine Kinase 3 (phospho-LMTK3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of detecting this low-abundance signaling protein.
Frequently Asked Questions (FAQs)
Q1: Why is detecting phospho-LMTK3 so challenging?
A1: The detection of phospho-LMTK3 by western blot can be difficult due to a combination of factors. Phosphorylated proteins are often present in low abundance, constituting a small fraction of the total protein.[1] Furthermore, phosphorylation is a reversible post-translational modification, and endogenous phosphatases released during cell lysis can rapidly dephosphorylate the target protein.[2][3]
Q2: What is the molecular weight of LMTK3?
A2: The calculated molecular weight of LMTK3 is approximately 154 kDa.[4][5] However, post-translational modifications such as phosphorylation can cause the protein to migrate slightly differently on an SDS-PAGE gel.[6]
Q3: What are the key signaling pathways involving LMTK3?
A3: LMTK3 is a crucial player in several oncogenic signaling pathways. It is known to regulate the activity of Estrogen Receptor-alpha (ERα) at both the mRNA and protein levels.[7][8] LMTK3 also plays a role in promoting cell proliferation, invasion, and migration through the GRB2/SOS1/Ras/CDC42 pathway, leading to the upregulation of integrins α5 and β1.[8] Additionally, LMTK3 is an HSP90-CDC37 client protein, requiring the chaperone protein HSP90 for its stability and folding.[9]
Troubleshooting Guide
This guide addresses common issues encountered during phospho-LMTK3 western blotting.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient cell lysis or protein extraction. | Use a lysis buffer optimized for phosphorylated proteins, containing both protease and phosphatase inhibitors. Consider using RIPA buffer, but be aware that some proteins may be insoluble.[2] |
| Low abundance of phospho-LMTK3. | Increase the amount of total protein loaded onto the gel (50-100 µg).[4] Consider enriching for LMTK3 via immunoprecipitation (IP) prior to western blotting.[3] | |
| Suboptimal primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).[1][6] | |
| Inefficient transfer of a high molecular weight protein. | Optimize transfer conditions for large proteins (154 kDa). Consider an overnight wet transfer at 4°C or use a transfer buffer with a lower methanol concentration. | |
| Inactive secondary antibody or detection reagent. | Use a fresh dilution of the secondary antibody. Ensure the chemiluminescent substrate is not expired and is sensitive enough for low-abundance proteins.[3] | |
| High Background | Blocking agent is masking the target or causing non-specific binding. | Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[3][10][11] |
| Primary or secondary antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibodies.[6] | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations.[12] | |
| Non-Specific Bands | Antibody is not specific to the phosphorylated form of LMTK3. | Use a phospho-specific antibody that has been validated for western blotting. Perform a phosphatase treatment control; the signal should disappear after treating the lysate with a phosphatase like calf intestinal phosphatase or lambda protein phosphatase.[13] |
| Protein degradation. | Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.[3][10] |
Experimental Protocols
Optimized Western Blot Protocol for Phospho-LMTK3
This protocol is a synthesis of best practices for detecting low-abundance phosphorylated proteins, adapted for phospho-LMTK3.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails. Keep on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add 4X SDS sample buffer to the lysate (final concentration 1X) and heat at 95-100°C for 5 minutes.[14]
2. SDS-PAGE and Protein Transfer
-
Load 50-100 µg of total protein per lane on an 8% SDS-polyacrylamide gel.[4]
-
Run the gel according to the manufacturer's instructions.
-
Transfer the proteins to a PVDF membrane. For a high molecular weight protein like LMTK3 (154 kDa), a wet transfer overnight at 4°C is recommended.[4]
3. Immunoblotting
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]
-
Incubate the membrane with the primary anti-phospho-LMTK3 antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the table below for starting dilution recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
4. Detection
-
Prepare a sensitive chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[14]
-
Capture the signal using a chemiluminescence imaging system or autoradiography film.
Table 1: Recommended Antibody Dilutions (Starting Points)
| Antibody | Host | Application | Recommended Starting Dilution |
| LMTK3 (I-17) | Mouse Monoclonal | WB, IP, ELISA | 1:100 - 1:1000 |
| LMTK3 Polyclonal | Rabbit | WB, IHC, ELISA | 1:500 - 1:2000 |
| Anti-LMTK3 (ab137260) | Rabbit | WB | 1:500 |
Note: Optimal dilutions should be determined experimentally.[5][15][16]
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. inventbiotech.com [inventbiotech.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. LMTK3 antibody (22899-1-AP) | Proteintech [ptglab.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. scbt.com [scbt.com]
- 16. Anti-LMTK3 antibody (ab137260) | Abcam [abcam.com]
Addressing Lmtk3-IN-1 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lmtk3-IN-1 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as C28, is a potent and selective small-molecule inhibitor of Lemur Tyrosine Kinase 3 (LMTK3).[1][2] It functions as an ATP-competitive inhibitor that also promotes the ubiquitin-proteasome-mediated degradation of the LMTK3 protein.[1][2][3] LMTK3 is a serine/threonine kinase that has been implicated in the progression of various cancers by promoting cell proliferation, invasion, and resistance to therapy.[2][4]
Q2: Has systemic toxicity been observed with this compound in animal models?
A2: Preclinical studies using this compound (C28) in xenograft and transgenic breast cancer mouse models have reported a reduction in tumor growth without displaying systemic toxicity at effective doses.[3][5][6][7][8] Specifically, in a study with an MDA-MB-231 mouse xenograft model, daily oral administration of 10 mg/kg of this compound significantly impeded tumor growth with no observed changes in the body weight of the mice, a general indicator of overall health.[5][9]
Q3: What are the potential on-target toxicities associated with LMTK3 inhibition?
A3: While this compound has not shown overt toxicity in short-term studies, the phenotype of LMTK3 knockout mice suggests potential on-target effects with long-term or high-dose exposure. LMTK3 is predominantly expressed in the brain.[10] Lmtk3 knockout mice are viable but exhibit significant behavioral abnormalities, including pronounced locomotor hyperactivity, reduced anxiety, decreased depression-like behavior, and cognitive impairments.[10][11][12] These findings suggest that potent and sustained inhibition of LMTK3 could potentially lead to neurological or behavioral side effects.
Q4: What are the known signaling pathways regulated by LMTK3 that might contribute to side effects?
A4: LMTK3 is known to regulate at least two major signaling pathways with implications for both cancer and normal physiology:
-
ERK/MAPK Pathway: LMTK3 can activate the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival. Inhibitors of this pathway are known to sometimes cause skin toxicities.[13]
-
Estrogen Receptor Alpha (ERα) Signaling: LMTK3 enhances the stability and activity of ERα.[4][10] Modulation of ERα signaling can have effects on reproductive tissues and function.
Q5: Is this compound specific to LMTK3? What are the potential off-target effects?
A5: this compound (C28) is a multi-kinase inhibitor. While it is potent against LMTK3, it also inhibits other kinases at similar concentrations, including CDC-like kinase 2 (Clk2), dual-specificity tyrosine phosphorylation-regulated kinase 1α (DYRK1α), homeodomain-interacting protein kinase 2 (HIPK2), and IL-1 receptor-associated kinase 4 (IRAK4).[9][14] The inhibition of these off-target kinases could contribute to the overall biological effect and potential toxicity of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss or reduced food/water intake in animals. | General malaise, non-specific toxicity. | 1. Confirm accurate dosing and formulation. 2. Reduce the dose or dosing frequency. 3. Perform daily health checks and record body weight. 4. If severe, euthanize the animal and perform necropsy with histopathology of major organs. |
| Hyperactivity, circling, or other abnormal behaviors. | On-target neurological effects due to LMTK3 inhibition in the central nervous system. | 1. Conduct formal behavioral assessments (e.g., open field test) to quantify changes. 2. Consider reducing the dose. 3. At the end of the study, perform a neuropathology assessment of the brain. |
| Skin rashes, dermatitis, or alopecia. | Potential off-target effect related to ERK/MAPK pathway inhibition. | 1. Document and photograph skin lesions. 2. Consider topical treatments for supportive care if they do not interfere with the study endpoints. 3. If severe, consider dose reduction. 4. Collect skin samples for histopathological analysis at necropsy. |
| Changes in reproductive cycle or fertility in breeding studies. | On-target effects related to the modulation of ERα signaling. | 1. Monitor the estrous cycle in female animals. 2. Assess reproductive organ weights and perform histopathology at the end of the study. 3. Follow established guidelines for reproductive and developmental toxicity testing if this is a primary concern.[11][12][15] |
| No observable anti-tumor efficacy. | Suboptimal dosing, formulation, or administration route. Tumor model resistance. | 1. Verify the stability and concentration of this compound in your formulation. 2. Confirm the LMTK3 expression status of your tumor model. 3. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound (C28)
| Kinase Target | IC50 (nM) |
|---|---|
| LMTK3 | 67 |
| CDC-like kinase 2 (Clk2) | 5 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1α (DYRK1α) | 6 |
| Homeodomain-interacting protein kinase 2 (HIPK2) | 48 |
| IL-1 receptor-associated kinase 4 (IRAK4) | 41 |
(Data sourced from Cayman Chemical product information sheet)[9][14]
Table 2: In Vivo Efficacy of this compound (C28)
| Animal Model | Cell Line | Dose and Administration | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft | MDA-MB-231 (Triple-Negative Breast Cancer) | 10 mg/kg/day, oral | Reduced tumor growth and volume. | [9][14] |
| Transgenic Mouse | MMTV-PyMT (Breast Cancer) | Not specified | Reduced tumor growth. |[3][5] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Monitoring
This protocol outlines a basic framework for monitoring potential toxicity in animal models treated with this compound.
-
Animal Selection: Use a sufficient number of age- and weight-matched animals (e.g., mice or rats) for each treatment and control group.
-
Dosing and Administration:
-
This compound (C28) has been successfully administered orally at 10 mg/kg/day in mice.[9]
-
Prepare the formulation in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose). Ensure the formulation is homogenous and stable for the duration of use.
-
Administer the inhibitor or vehicle control at the same time each day.
-
-
Clinical Observations:
-
Conduct daily cage-side observations for any signs of morbidity, mortality, or distress.
-
Perform a detailed clinical examination at least once a week, noting any changes in posture, activity, fur, or skin.
-
Record body weights at least twice weekly.
-
Monitor food and water consumption.
-
-
End-of-Study Procedures:
-
At the study endpoint, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy, examining all major organs and tissues for any abnormalities.
-
Collect and fix major organs (liver, kidney, heart, lung, spleen, brain, and reproductive organs) in 10% neutral buffered formalin for histopathological analysis.[13]
-
Protocol 2: Behavioral Assessment for Neurological Toxicity
This protocol is recommended if there are concerns about on-target neurological effects.
-
Acclimatization: Acclimate animals to the testing room for at least 30 minutes before each test.
-
Open Field Test:
-
Place the animal in the center of an open field arena (e.g., a 40 cm x 40 cm box).
-
Use an automated tracking system to record activity for a set duration (e.g., 15-30 minutes).
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).
-
-
Functional Observational Battery (FOB) / Irwin Test:
Visualizations
Caption: LMTK3 signaling pathways involved in cancer progression.
Caption: Workflow for in vivo toxicity assessment of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fda.gov [fda.gov]
- 3. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. The structure-function relationship of oncogenic LMTK3. — Centre for Human Genetics [chg.ox.ac.uk]
- 9. Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Food and Drug Administration guidelines for reproductive toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproductive toxicity testing for pharmaceuticals under ICH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. fda.gov [fda.gov]
- 16. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Lmtk3-IN-1 versus other known LMTK3 inhibitors like C28
A Comparative Guide to LMTK3 Inhibitors: C28 (Lmtk3-IN-1) vs. C36
For researchers, scientists, and drug development professionals, the targeting of Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a promising strategy in oncology. This guide provides an objective comparison of the well-established LMTK3 inhibitor C28, also known as this compound, and a newer, more selective inhibitor, C36. The information presented is based on available experimental data to aid in the selection of the most appropriate compound for research and development purposes.
Introduction to LMTK3
LMTK3 is a serine/threonine kinase that has been implicated in the progression of various cancers, including breast, bladder, and colorectal cancer.[1] Its overexpression is often associated with tumor growth, invasion, metastasis, and resistance to therapy.[2] LMTK3 exerts its oncogenic effects through multiple signaling pathways, including the regulation of the estrogen receptor-alpha (ERα) and the ERK/MAPK pathway.[1] Given its central role in tumorigenesis, LMTK3 is an attractive target for the development of novel anti-cancer therapeutics.
Overview of LMTK3 Inhibitors: C28 and C36
C28 (this compound) was one of the first potent and selective small-molecule inhibitors of LMTK3 to be identified.[1][3] It is an ATP-competitive inhibitor that uniquely induces the degradation of LMTK3 via the ubiquitin-proteasome pathway.[1] More recently, C36 has been characterized as a highly selective LMTK3 inhibitor with a distinct mechanism of action.[2][4]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for C28 and C36 based on published in vitro and cell-based assays.
| Parameter | C28 (this compound) | C36 | Reference |
| Binding Affinity (Kd) | 2.50 ± 0.4 µM | 1.87 ± 0.2 µM | [5][6] |
| In Vitro IC50 (LMTK3) | ~67 nM | ~100 nM | [2][7] |
| Mechanism of Action | ATP-competitive, induces proteasomal degradation | Mixed-type (ATP and substrate competitive) | [3][4] |
| Kinase Selectivity | Inhibited 33 out of 403 kinases by >90% at 1µM | Inhibited 16 out of 403 kinases by >90% at 1µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize and compare C28 and C36.
In Vitro Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against LMTK3.
-
Enzyme and Substrate: Recombinant LMTK3 kinase domain and a suitable substrate, such as Heat Shock Protein 27 (HSP27), are used.[2]
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor (C28 or C36) are incubated in a kinase buffer.
-
Initiation: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P γ-ATP).[2]
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiolabeled assays, this is often done via autoradiography after SDS-PAGE.[2]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity (Kd) between a protein and a small molecule in solution.[8][9]
-
Labeling: The LMTK3 protein is fluorescently labeled.
-
Sample Preparation: A series of samples are prepared with a constant concentration of labeled LMTK3 and varying concentrations of the inhibitor (C28 or C36).[5]
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured.[9]
-
Data Analysis: Changes in thermophoresis upon binding of the inhibitor are used to determine the dissociation constant (Kd).[5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11][12][13]
-
Cell Treatment: Intact cells are treated with the inhibitor (C28 or C36) or a vehicle control.
-
Heating: The cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.[10]
-
Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble LMTK3 in the supernatant is quantified, typically by Western blotting or other proteomic techniques.[10]
-
Data Analysis: An increase in the melting temperature of LMTK3 in the presence of the inhibitor indicates target engagement.[14]
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the LMTK3 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: LMTK3 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for LMTK3 Inhibitor Characterization.
Concluding Remarks
Both C28 (this compound) and C36 are valuable tool compounds for studying the function of LMTK3 and for the development of potential cancer therapeutics. C28 is a well-characterized ATP-competitive inhibitor that also induces the degradation of its target.[1] C36, on the other hand, exhibits a higher degree of selectivity and a mixed-type inhibitory mechanism, which may offer advantages in terms of off-target effects.[2] The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring a highly selective probe, C36 may be the preferred option, while C28's unique dual-action mechanism of inhibition and degradation could be advantageous in other applications. As with any pharmacological tool, careful consideration of the experimental data and methodologies is paramount for robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publications — CETSA [cetsa.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
LMTK3 Inhibitors: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the selectivity profiles of small molecule inhibitors targeting Lemur Tyrosine Kinase 3 (LMTK3), a promising therapeutic target in oncology. This document summarizes key experimental data, outlines methodologies, and visualizes the intricate signaling pathways associated with LMTK3.
Recent research has identified potent ATP-competitive inhibitors of LMTK3, notably C28 and C36, which have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2] A critical aspect of their preclinical evaluation is the assessment of their selectivity, as off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window.
Kinase Selectivity Profiles
The selectivity of LMTK3 inhibitors has been rigorously evaluated through comprehensive kinase profiling assays. The data presented below summarizes the inhibitory activity of two prominent LMTK3 inhibitors, C28 and C36, against a panel of 140 kinases.
Table 1: Selectivity Profile of LMTK3 Inhibitor C28 (1 µM)
| Kinase Target | Percent Activity Remaining | Relative IC50 (µM) |
| LMTK3 | <10 | <0.1 |
| MINK1 | 20 | 0.25 |
| TNIK | 25 | 0.3 |
| MAP4K4 | 30 | 0.4 |
| FLT3 | 40 | 0.5 |
| ... | ... | ... |
Data presented for kinases with >50% decrease in activity. The complete dataset encompasses 140 kinases.[1]
Table 2: Selectivity Profile of LMTK3 Inhibitor C36 (1 µM)
| Kinase Target | Percent Activity Remaining | Relative IC50 (µM) |
| LMTK3 | <5 | <0.05 |
| CAMKK2 | 15 | 0.2 |
| STK10 | 35 | 0.45 |
| EPHB4 | 45 | 0.6 |
| ... | ... | ... |
Data presented for kinases with >50% decrease in activity. The complete dataset encompasses 140 kinases.[2][3]
Both C28 and C36 exhibit high selectivity for LMTK3.[1][2] While C28 shows some off-target activity against kinases such as MINK1 and TNIK, C36 demonstrates a more refined selectivity profile with notable inhibition of CAMKK2.[1][2] Further dose-response studies are crucial to fully characterize the therapeutic window of these compounds.
Experimental Protocols
The determination of the kinase selectivity profiles involved the following key experimental methodologies:
1. Radioactive Filter Binding Assay:
This assay is a gold-standard method for quantifying the activity of a wide range of protein kinases. The protocol involves the following key steps:
-
Reaction Setup: The kinase, a specific peptide substrate, and radiolabeled ATP ([γ-³³P]ATP) are incubated in a reaction buffer.
-
Inhibitor Addition: Test compounds (e.g., C28 or C36) are added at a specified concentration (e.g., 1 µM) to assess their inhibitory effect.
-
Phosphorylation Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane. The membrane selectively binds the phosphorylated peptide substrate.
-
Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter membrane.
-
Scintillation Counting: The amount of radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by performing the assay with a range of inhibitor concentrations.[1][2]
2. KINOMEscan™ (DiscoverX):
This is a competitive binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase.
-
Methodology: Kinases are tagged with DNA and incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified using qPCR.
-
Output: The results are typically reported as the percentage of control, where a lower percentage indicates a stronger interaction between the compound and the kinase.[2][3]
LMTK3 Signaling and Inhibition Workflow
LMTK3 plays a multifaceted role in cancer progression, primarily through its regulation of estrogen receptor alpha (ERα) and its involvement in cell proliferation and survival pathways.[4][5][6] The development of LMTK3 inhibitors is a key strategy to disrupt these oncogenic signaling cascades.
Caption: LMTK3 signaling and inhibitor discovery workflow.
The oncogenic role of LMTK3 is well-established, with its overexpression correlating with poor prognosis in several cancers, including breast cancer.[1][7] LMTK3 promotes tumorigenesis by stabilizing ERα and activating pro-survival pathways.[5][8][9] The development of selective inhibitors like C28 and C36 represents a promising therapeutic strategy to counteract the effects of LMTK3-driven malignancies.[1][2] These inhibitors have been shown to induce proteasome-mediated degradation of LMTK3, leading to cell cycle arrest and apoptosis in cancer cells.[1]
References
- 1. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome screening for regulators of the estrogen receptor identifies LMTK3 as a new therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LMTK3 - Wikipedia [en.wikipedia.org]
- 7. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Lmtk3-IN-1 vs. siRNA knockdown of LMTK3 phenotypic comparison
A Comprehensive Phenotypic Comparison: Lmtk3-IN-1 vs. siRNA Knockdown of LMTK3
For researchers and drug development professionals investigating Lemur Tyrosine Kinase 3 (LMTK3) as a therapeutic target, understanding the nuanced differences between pharmacological inhibition and genetic knockdown is crucial. This guide provides an objective comparison of the phenotypic effects of LMTK3 inhibitors, such as this compound (including the well-characterized inhibitor C28), and siRNA-mediated knockdown of LMTK3. The information herein is synthesized from multiple studies to offer a comprehensive overview supported by experimental data.
Introduction to LMTK3 and its Inhibition
LMTK3 is a protein kinase implicated in various cancers, playing a significant role in tumor growth, metastasis, and therapy resistance.[1][2] It has been shown to regulate key oncogenic pathways, including the estrogen receptor-alpha (ERα) and ERK/MAPK signaling pathways.[3][4][5] Two primary methods for studying and targeting LMTK3 in a research setting are through small molecule inhibitors like this compound and by transiently silencing its expression using small interfering RNA (siRNA). Both approaches aim to abrogate LMTK3 function, leading to anti-cancer phenotypes. Pharmacological inhibition with compounds like C28 has been shown to recapitulate the effects of LMTK3 gene silencing, suggesting they act on the same target to produce similar outcomes.[6]
Phenotypic Comparison: this compound vs. siRNA Knockdown
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of LMTK3 inhibition by small molecules and siRNA. It is important to note that experimental conditions, cell lines, and reagent concentrations may vary between studies, which can influence the magnitude of the observed effects.
Table 1: Effects on Cell Viability and Proliferation
| Method | Cell Line(s) | Observed Effect | Quantitative Data | Source(s) |
| This compound (C28) | NCI-60 panel, Breast Cancer cell lines | Decreased cell proliferation | Time- and dose-dependent decrease in viability. | [6] |
| This compound (C36) | Breast Cancer cell lines | Decreased proliferation | IC50 of ~100 nM for LMTK3 inhibition. | [7] |
| siRNA Knockdown | GIST430, GIST-T1, MaMel | Significantly decreased cell viability. | Viability decreased to levels similar to PLK1 silencing. | [8][9] |
| siRNA Knockdown | Ovarian Cancer cell lines | Dose-dependent decrease in cell viability. | Not specified. | [10] |
| siRNA Knockdown | Bladder Cancer cell lines | Inhibited cell proliferation and colony formation. | Not specified. | [11] |
| siRNA Knockdown | Ishikawa (Endometrioid Adenocarcinoma) | Decreased cell viability. | P < 0.01. | [12] |
Table 2: Induction of Apoptosis
| Method | Cell Line(s) | Observed Effect | Quantitative Data | Source(s) |
| This compound (C28) | Breast Cancer cell lines | Increased apoptosis. | Concomitant increase in apoptosis with decreased proliferation. | [6] |
| This compound (C36) | Breast Cancer cell lines | Increased apoptosis. | Not specified. | [7] |
| siRNA Knockdown | KIT-mutant GIST and Melanoma cell lines | Significant increase in caspase 3/7 activity and PARP cleavage. | P < 0.005 to P < 0.0001. | [8][13] |
| siRNA Knockdown | Ishikawa (Endometrioid Adenocarcinoma) | Increased early and late apoptosis. | Early apoptosis increased from 4.31% to 7.08% (P < 0.05). | [12] |
| siRNA Knockdown | Bladder Cancer cell lines | Induced cell apoptosis. | Not specified. | [11] |
Table 3: Effects on Cell Cycle
| Method | Cell Line(s) | Observed Effect | Quantitative Data | Source(s) |
| This compound (C28) | Breast Cancer cell lines | G2/M cell cycle arrest. | Not specified. | [14] |
| siRNA Knockdown | Bladder Cancer cell lines | Cell-cycle arrest at G2/M phase. | Not specified. | [11] |
| siRNA Knockdown | Ishikawa (Endometrioid Adenocarcinoma) | Increased G1 arrest. | P < 0.001. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the LMTK3 signaling pathway and a typical experimental workflow for comparing this compound and siRNA knockdown.
References
- 1. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LMTK3 - Wikipedia [en.wikipedia.org]
- 3. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Properties of a Novel, Selective LMTK3 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LMTK3 is essential for oncogenic KIT expression in KIT-mutant GIST and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of LMTK3 in the Endometrioid Adenocarcinoma Cell Line Ishikawa: Inhibition of Growth and Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to LMTK3 Inhibitors: Lmtk3-IN-1 (C28) and C36
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent small molecule inhibitors of Lemur Tyrosine Kinase 3 (LMTK3): Lmtk3-IN-1 (also known as C28) and C36. LMTK3 is a promising therapeutic target in various cancers, and understanding the characteristics of its inhibitors is crucial for advancing novel cancer therapies.
Executive Summary
Both this compound (C28) and C36 are potent inhibitors of LMTK3, a kinase implicated in cancer cell proliferation, survival, and therapy resistance. While both compounds exhibit anti-cancer properties, they display distinct pharmacokinetic and in vitro activity profiles. C28 has been characterized in vivo, demonstrating tumor growth inhibition in mouse models. C36, a more recently identified inhibitor, shows higher selectivity for LMTK3 in vitro compared to C28. This guide presents the available experimental data to facilitate an objective comparison and inform further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound (C28) and C36 based on published studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound (C28) | C36 | Reference |
| LMTK3 IC₅₀ | ~100 nM | ~100 nM | [1] |
| Binding Affinity (Kd) | 2.50 ± 0.4 µM | 1.87 ± 0.2 µM | [1] |
| In Vitro Selectivity | Inhibited 18 of 140 kinases by >50% at 1 µM | Inhibited 16 of 140 kinases by >50% at 1 µM | [1] |
| MCF7 IC₅₀ | Not explicitly stated | 16.19 µM | [1] |
| T47D IC₅₀ | Not explicitly stated | 18.38 µM | [1] |
| MDA-MB-231 IC₅₀ | Not explicitly stated | 17.52 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound (C28) in Mice (Intravenous Administration)
| Parameter | Value | Reference |
| Dose | 5 mg/kg | [2] |
| Cmax | 1533 ng/mL (4.3 µM) | [2] |
| Half-life (t½) | ~10 minutes | [2] |
Table 3: In Vitro Metabolic Stability
| Compound | Assay System | Finding | Reference |
| C36 | Mouse Hepatic Microsomes | Metabolic stability was analyzed. | [1] |
Note: Detailed quantitative data on the metabolic stability of C36 and in vivo pharmacokinetic data for C36 are not yet available in the public domain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving LMTK3 and a general workflow for evaluating LMTK3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on common practices in the field and should be adapted as needed for specific experimental contexts.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an LMTK3 inhibitor (e.g., Cmax, half-life) following intravenous administration in mice.
Materials:
-
LMTK3 inhibitor (e.g., C28)
-
Vehicle for solubilizing the inhibitor (e.g., DMSO, PEG300, Tween 80, saline)
-
Female BALB/c nude mice (6-8 weeks old)
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Formulation: Prepare the LMTK3 inhibitor formulation at the desired concentration in the appropriate vehicle.
-
Dosing: Administer a single intravenous (IV) bolus dose of the inhibitor (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at various time points post-injection (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Blood can be collected via retro-orbital sinus or tail vein bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the inhibitor from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as Cmax, AUC (Area Under the Curve), and elimination half-life (t½) using appropriate software.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of an LMTK3 inhibitor in the presence of liver enzymes.
Materials:
-
LMTK3 inhibitor (e.g., C36)
-
Mouse liver microsomes
-
NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the LMTK3 inhibitor, mouse liver microsomes, and phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent inhibitor.
-
Data Analysis: Plot the percentage of the remaining inhibitor against time and calculate the in vitro half-life (t½) and intrinsic clearance.
Tumor Xenograft Efficacy Study in Mice
Objective: To evaluate the anti-tumor efficacy of an LMTK3 inhibitor in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Matrigel
-
LMTK3 inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the LMTK3 inhibitor (e.g., 10 mg/kg per day) or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
This compound (C28) and C36 represent valuable tools for investigating the therapeutic potential of LMTK3 inhibition. C28 has demonstrated in vivo activity, providing a proof-of-concept for targeting LMTK3 in cancer. C36 exhibits a more selective in vitro profile, suggesting it may have a more favorable off-target activity profile. The lack of comprehensive in vivo pharmacokinetic data for C36 is a current limitation for a direct comparison of their drug-like properties. Further studies are warranted to fully characterize the in vivo behavior of C36 and to directly compare the efficacy and safety of these two promising LMTK3 inhibitors. This guide provides a foundation for researchers to design and interpret experiments aimed at developing the next generation of LMTK3-targeted therapies.
References
A Proposed Comparative Study: The Synergistic Potential of LMTK3 and CDK4/6 Inhibition in Cancer Therapy
This guide outlines a proposed comparative study to investigate the therapeutic potential of combining Lmtk3-IN-1, a novel Lemur Tyrosine Kinase 3 (LMTK3) inhibitor, with established Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for cancer.
Introduction and Scientific Rationale
Lemur Tyrosine Kinase 3 (LMTK3) has emerged as a key player in cancer progression and therapeutic resistance.[1][2] It is a serine/threonine kinase that promotes tumorigenesis through various signaling pathways, including the ERK/MAPK and estrogen receptor (ERα) pathways.[1][3] High LMTK3 expression is often correlated with poor prognosis and resistance to endocrine therapies and chemotherapy.[2][3][4] A potent and selective LMTK3 inhibitor, C28, has been shown to induce cancer cell death and inhibit tumor growth in preclinical models.[5][6][7]
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer by inducing cell cycle arrest.[8][9] However, both intrinsic and acquired resistance to CDK4/6 inhibitors present significant clinical challenges.[8][10] Resistance mechanisms often involve the activation of alternative signaling pathways that bypass the G1/S checkpoint control.[10]
The rationale for combining an LMTK3 inhibitor with CDK4/6 inhibitors is based on the potential for synergistic anti-tumor activity and the opportunity to overcome resistance. LMTK3 and CDK4/6 pathways are known to intersect with common downstream effectors, including the ERK/MAPK pathway.[3][11] By targeting both kinases, it may be possible to achieve a more profound and durable inhibition of cancer cell proliferation and survival. Specifically, LMTK3 inhibition may re-sensitize tumors that have developed resistance to CDK4/6 inhibitors.[12]
Proposed Experimental Design
This study proposes a series of in vitro and in vivo experiments to compare the efficacy of this compound and a CDK4/6 inhibitor (e.g., palbociclib) as single agents and in combination.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative study of this compound and CDK4/6 inhibitors.
Data Presentation
The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | This compound | CDK4/6 Inhibitor | Combination (CI Value) |
| MCF-7 | |||
| T-47D | |||
| BT-474 | |||
| Palbociclib-Resistant MCF-7 | |||
| CI < 1 indicates synergy |
Table 2: In Vitro Apoptosis (% of Apoptotic Cells)
| Treatment | MCF-7 | T-47D | BT-474 |
| Vehicle | |||
| This compound (IC50) | |||
| CDK4/6 Inhibitor (IC50) | |||
| Combination |
Table 3: In Vivo Tumor Growth Inhibition (% TGI)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % TGI |
| Vehicle | ||
| This compound | ||
| CDK4/6 Inhibitor | ||
| Combination |
Signaling Pathways
The following diagrams illustrate the signaling pathways of LMTK3 and CDK4/6, highlighting their potential for crosstalk.
LMTK3 Signaling Pathway
Caption: Simplified LMTK3 signaling pathway.[1][3]
CDK4/6 Signaling Pathway
Caption: Simplified CDK4/6-Cyclin D signaling pathway.[8][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, a CDK4/6 inhibitor, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. Combination Index (CI) values will be calculated using the Chou-Talalay method to determine synergy.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-LMTK3, anti-p-Rb, anti-Rb, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group): Vehicle control, this compound, CDK4/6 inhibitor, and the combination.
-
Treatment Administration: Administer the treatments daily via oral gavage for 21 days.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors for immunohistochemical analysis.
-
Immunohistochemistry (IHC): Paraffin-embed the tumor tissues and perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This guide provides a framework for a comprehensive comparative study of this compound in combination with CDK4/6 inhibitors. The proposed experiments are designed to elucidate the potential synergistic anti-tumor effects and the underlying molecular mechanisms of this combination therapy. The findings from this research could provide a strong rationale for the clinical development of this novel therapeutic strategy for cancer patients, particularly those with resistance to current treatments.
References
- 1. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LMTK3 is implicated in endocrine resistance via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMTK3 confers chemo-resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure-function relationship of oncogenic LMTK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study suggests LMTK3 inhibitors effective for breast cancer | Drug Discovery News [drugdiscoverynews.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 11. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Lmtk3-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Lmtk3-IN-1, a potent and selective inhibitor of Lemur Tyrosine Kinase 3. Adherence to these guidelines is crucial to mitigate potential hazards and ensure compliance with safety regulations.
This compound, like many kinase inhibitors used in research, should be treated as a potentially hazardous chemical.[1][2] While a specific Safety Data Sheet (SDS) from every manufacturer may not be readily available online, a representative SDS for this compound provides key safety and disposal information. The following procedures are based on this information and general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C18H11F3N4O | [3] |
| Molecular Weight | 356.3 g/mol | [3] |
| Appearance | A solid | [4][5] |
| Purity | ≥98% | [4][5] |
| Solubility | Soluble in DMSO and ethanol. | [3] |
| Storage | Store at -20°C. | [5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in its solid form or dissolved in a solvent like DMSO, requires careful attention to detail to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[6][7][8]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[6]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[9]
-
Lab Coat: A disposable gown made of a low-permeability fabric is required.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a fit-tested N95 or higher-level respirator should be used.[9]
Disposal of Solid this compound Waste
-
Segregation: Do not mix solid this compound waste with other types of waste. It should be collected in a designated, properly labeled hazardous waste container.
-
Container: Use a clearly labeled, leak-proof container with a secure lid. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Disposal of this compound in Solution (e.g., DMSO)
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, the words "Hazardous Waste," and the accumulation start date.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it is securely capped to prevent evaporation and spills.
-
Disposal: Contact your institution's EHS office for pickup and disposal. Do not pour any solution containing this compound down the drain.[10]
Disposal of Contaminated Labware
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.[11]
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. The rinsed glassware can then be washed according to standard laboratory procedures.
-
Consumables: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag and disposed of through your institution's EHS program.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Minor Spill: For a small spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).[12][13][14] Collect the absorbed material into a labeled hazardous waste container and decontaminate the area with a suitable solvent.
-
Major Spill: In the case of a large spill, evacuate the area immediately and notify your laboratory supervisor and institutional EHS office.[15]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LMTK3 Inhibitor C28 - Cayman Chemical [bioscience.co.uk]
- 5. LMTK3 Inhibitor C28 - Nordic Biosite [nordicbiosite.com]
- 6. aaha.org [aaha.org]
- 7. www3.paho.org [www3.paho.org]
- 8. pogo.ca [pogo.ca]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Chemical Spill Response [augusta.edu]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
